PNU-177864
Descripción
Propiedades
IUPAC Name |
N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3S/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21/h3-10,22-23H,2,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQWSXZZQPZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250266-51-4 | |
| Record name | PNU-177864 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250266514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PNU-177864 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7LNB96B89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PNU-177864 and its Analogue PNU-99194A: A Technical Guide on Dopamine D3 Receptor Interaction
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the compound "PNU-177864". However, extensive research exists for a structurally related compound, PNU-99194A , which is a well-characterized dopamine D3 receptor ligand. This document will provide an in-depth technical guide on the mechanism of action of PNU-99194A at the D3 receptor, serving as a proxy for understanding the potential pharmacology of this compound. All data and methodologies presented herein pertain to PNU-99194A.
Executive Summary
PNU-99194A is a moderately selective dopamine D3 receptor antagonist, exhibiting a 15- to 30-fold preference for the D3 over the D2 receptor subtype.[1] Its interaction with the D3 receptor is complex, with evidence suggesting it can function as an antagonist in some cellular contexts while displaying agonist-like activity in others. This dual functionality highlights the nuanced pharmacology of this compound. PNU-99194A's effects are mediated through the canonical Gi/o-coupled signaling pathway of the D3 receptor, leading to the modulation of downstream effectors such as adenylyl cyclase and phospholipase A2. This guide will detail the available quantitative data, experimental protocols used for its characterization, and the underlying signaling mechanisms.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of PNU-99194A with the dopamine D3 receptor.
| Parameter | Value | Receptor/System | Assay Type | Reference |
| IC50 | 1.9 nM | Human Dopamine D3 Receptor | Inhibition of phorbol ester-stimulated arachidonic acid release | [2] |
Note: While PNU-99194A is reported to have a 15-30 fold selectivity for D3 over D2 receptors, specific Ki values from radioligand binding assays were not available in the reviewed literature.[1]
Core Mechanism of Action at the D3 Receptor
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are primarily coupled to the Gi/o family of G proteins. The interaction of PNU-99194A with the D3 receptor modulates these signaling pathways.
Gi/o-Coupled Signaling Pathway
As a ligand for the D3 receptor, PNU-99194A influences the canonical Gi/o signaling cascade. In its antagonist role, it would block the effects of dopamine, while its observed agonist activity in some assays suggests it can also initiate this cascade.
Experimental Protocols
The characterization of PNU-99194A has involved a variety of in vitro and in vivo experimental procedures. The following sections provide detailed methodologies for key types of experiments.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human dopamine D3 receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competitive Binding Assay:
-
Aliquots of the membrane preparation are incubated in assay tubes containing a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and varying concentrations of PNU-99194A.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol).
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of PNU-99194A is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of PNU-99194A that inhibits 50% of the specific radioligand binding).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assay: Inhibition of Arachidonic Acid Release
This assay measures the functional activity of PNU-99194A at the D3 receptor by quantifying its effect on a downstream signaling event.
Methodology:
-
Cell Culture and Labeling:
-
Compound Treatment:
-
Measurement of Arachidonic Acid Release:
-
After a defined incubation period, the cell culture supernatant is collected.
-
The amount of [3H]arachidonic acid released into the supernatant is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The inhibitory effect of PNU-99194A on TPA-stimulated arachidonic acid release is calculated for each concentration.
-
The data are then plotted and analyzed using non-linear regression to determine the IC50 value.[2]
-
In Vivo Behavioral Assessment: Locomotor Activity
This experiment assesses the effect of PNU-99194A on spontaneous movement in rodents, which can provide insights into its central nervous system effects.
Methodology:
-
Animal Habituation:
-
Mice or rats are habituated to the testing environment (e.g., an open-field activity chamber) for a specific period before drug administration to reduce novelty-induced hyperactivity.
-
-
Drug Administration:
-
Animals are administered with either vehicle or different doses of PNU-99194A via a specific route (e.g., intraperitoneal injection).
-
-
Data Collection:
-
Immediately after injection, the animals are placed in the activity chambers.
-
Locomotor activity is recorded over a set period using automated activity monitoring systems equipped with infrared beams.
-
Parameters such as horizontal activity (distance traveled) and vertical activity (rearing) are measured.
-
-
Data Analysis:
-
The data are typically binned into time intervals to analyze the time course of the drug's effect.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity levels between the different treatment groups.
-
Conclusion
While specific data for this compound remains elusive, the characterization of its close analog, PNU-99194A, provides a valuable framework for understanding its potential mechanism of action. PNU-99194A acts as a moderately selective D3 receptor antagonist, though its pharmacology is complex and may include agonist-like properties in certain contexts. Its effects are mediated through the Gi/o-coupled signaling pathway of the D3 receptor. The experimental protocols detailed in this guide represent standard methodologies for characterizing the binding and functional activity of such compounds. Further research would be necessary to definitively elucidate the pharmacological profile of this compound and its specific interactions with the dopamine D3 receptor.
References
PNU-177864: A Technical Guide on Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-177864 is a highly selective dopamine D3 receptor antagonist that has been investigated for its potential therapeutic utility in nervous system disorders, particularly schizophrenia. Its mechanism of action centers on its high-affinity binding to the D3 receptor, demonstrating significant selectivity over the D2 receptor subtype. Preclinical evidence suggests that this compound exhibits antipsychotic-like activity. A notable characteristic of this compound is its induction of phospholipidosis, a finding that requires careful consideration in its development. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data on this compound, including what is known about its receptor binding, in vivo effects, and safety-related findings. Due to the limited publicly available data, this guide also highlights areas where further research is needed to fully characterize the profile of this compound.
Pharmacodynamics
Mechanism of Action
This compound functions as a potent and selective antagonist of the dopamine D3 receptor.[1][2] The dopamine D3 receptor is a key target in the central nervous system implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance use disorders. By blocking the D3 receptor, this compound is thought to modulate dopaminergic neurotransmission in brain regions associated with cognition, motivation, and reward.
Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) |
| PF-4363467 | Dopamine D3 | 3.1 nM[1] |
| PF-4363467 | Dopamine D2 | 692 nM[1] |
Table 1: Receptor Binding Affinity of a this compound-Related Compound. This table shows the binding affinities (Ki) of PF-4363467 for the dopamine D3 and D2 receptors. The significantly lower Ki value for the D3 receptor indicates high selectivity.
In Vivo Efficacy in Schizophrenia Models
This compound has been reported to exhibit antischizophrenic activity in in vivo models.[1][2] Animal models of schizophrenia are designed to mimic certain aspects of the human condition, including positive symptoms (e.g., hyperactivity), negative symptoms (e.g., social withdrawal), and cognitive deficits. As a D3 antagonist, this compound would be hypothesized to be effective in models where D3 receptor hyperactivity plays a role. However, specific dose-response data and the effects of this compound on specific behavioral endpoints in these models are not detailed in the available literature.
Pharmacokinetics
Detailed quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not publicly available. Preclinical ADME studies are crucial for characterizing the disposition of a drug candidate and predicting its pharmacokinetic profile in humans.
| Pharmacokinetic Parameter | Value | Species | Route of Administration |
| Absorption | |||
| Bioavailability | Data not available | ||
| Tmax | Data not available | ||
| Distribution | |||
| Volume of Distribution (Vd) | Data not available | ||
| Protein Binding | Data not available | ||
| Metabolism | |||
| Metabolic Pathways | Data not available | ||
| Major Metabolites | Data not available | ||
| Excretion | |||
| Clearance (CL) | Data not available | ||
| Half-life (t1/2) | Data not available | ||
| Excretion Routes | Data not available |
Table 2: Summary of this compound Pharmacokinetic Parameters. This table highlights the absence of publicly available quantitative ADME data for this compound.
Safety Pharmacology
Phospholipidosis
A significant finding associated with this compound is its induction of phospholipidosis.[1][2] Drug-induced phospholipidosis is characterized by the intracellular accumulation of phospholipids within lamellar bodies, often in lysosomes. This is a common finding for many cationic amphiphilic drugs. The mechanism is generally believed to involve the inhibition of lysosomal phospholipases, leading to impaired phospholipid degradation. While the clinical significance of phospholipidosis is not always clear and can be reversible, it is an important safety consideration in drug development that warrants further investigation.
Experimental Protocols
Detailed experimental protocols for the studies conducted with this compound are not available in the cited literature. However, based on standard preclinical practices for evaluating compounds in rodent models of schizophrenia, a general workflow can be proposed.
Figure 1: Proposed workflow for in vivo evaluation of this compound.
Signaling Pathways
As a dopamine D3 receptor antagonist, this compound modulates downstream signaling pathways associated with this G protein-coupled receptor. D3 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of dopamine to the D3 receptor, this compound would prevent this inhibitory effect, thereby influencing the activity of downstream effectors such as protein kinase A (PKA) and subsequent gene transcription.
Figure 2: this compound antagonism of the dopamine D3 receptor signaling pathway.
Conclusion and Future Directions
This compound is a selective dopamine D3 receptor antagonist with demonstrated in vivo activity in preclinical models of schizophrenia. Its high selectivity for the D3 receptor over the D2 receptor suggests a potential for a favorable side-effect profile compared to less selective antipsychotics. However, the induction of phospholipidosis is a safety concern that requires thorough investigation. The most significant gap in the current understanding of this compound is the lack of publicly available, detailed pharmacokinetic data. To advance the development of this or related compounds, future research should focus on:
-
Comprehensive ADME profiling: Conducting in vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion characteristics of this compound.
-
Detailed in vivo efficacy studies: Performing dose-response studies in a range of animal models of schizophrenia to fully characterize its antipsychotic-like effects.
-
Mechanism of phospholipidosis: Investigating the specific mechanisms by which this compound induces phospholipidosis and its toxicological implications.
-
Receptor occupancy studies: Determining the relationship between plasma/brain concentrations of this compound and D3 receptor occupancy in vivo.
A more complete understanding of these aspects will be critical in assessing the therapeutic potential and risks associated with this compound and guiding the development of the next generation of selective D3 receptor antagonists.
References
PNU-177864: An In-depth Technical Guide to CNS Penetration and Brain Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-177864 is a potent and selective antagonist of the dopamine D3 receptor, a target of significant interest for the treatment of various central nervous system (CNS) disorders, including schizophrenia and substance use disorders. A critical determinant of the therapeutic efficacy of any CNS drug is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site within the brain. This technical guide provides a comprehensive overview of the available, albeit limited, information regarding the CNS penetration and brain distribution of this compound and structurally related dopamine D3 receptor antagonists. Due to the scarcity of publicly available data specifically for this compound, this report leverages data from analogous D3 antagonists to provide a representative understanding of the potential pharmacokinetic profile of this compound class. This guide also details the standard experimental methodologies employed to assess these crucial parameters and illustrates the relevant signaling pathways.
Introduction to this compound and Dopamine D3 Receptor Antagonism
This compound is identified as a selective dopamine D3 receptor antagonist with demonstrated antischizophrenic activity in vivo. The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain such as the nucleus accumbens, olfactory tubercle, and islands of Calleja, plays a crucial role in modulating cognition, emotion, and reward pathways. Antagonism of the D3 receptor is a promising therapeutic strategy for neuropsychiatric disorders by potentially normalizing dopamine signaling in these key brain circuits. The successful development of this compound as a CNS therapeutic is contingent on its ability to efficiently penetrate the BBB and distribute to these D3 receptor-rich regions.
CNS Penetration of Dopamine D3 Receptor Antagonists
While specific quantitative data for this compound's CNS penetration is not publicly available, studies on other selective dopamine D3 antagonists indicate that compounds of this class can achieve significant brain penetration. The extent of CNS penetration is typically quantified by the brain-to-plasma (B/P) concentration ratio or the unbound brain-to-plasma concentration ratio (Kp,uu,brain), which accounts for protein binding in both compartments and is considered a more accurate measure of the free drug available to interact with its target.
Table 1: CNS Penetration of Selected Dopamine D3 Receptor Antagonists
| Compound | Species | Brain-to-Plasma (B/P) Ratio | Unbound Brain-to-Plasma (Kp,uu,brain) Ratio | Reference |
| SB-277011A | Rat | 3.6 | Not Reported | [1] |
| Cariprazine | Rat | 11 | Not Reported | [2][3] |
| Cariprazine | Mouse | 7.3 | Not Reported | [3] |
| SRI-21979 | Not Specified | Brain Penetrant (Qualitative) | Not Reported | [4] |
| SRI-30052 | Not Specified | Brain Penetrant (Qualitative) | Not Reported | [4] |
Note: This table presents data from proxy compounds to infer the potential CNS penetration of this compound.
Brain Distribution of Dopamine D3 Receptors
The regional distribution of a drug within the brain is critical for its therapeutic effect and potential side effects. For a D3 antagonist like this compound, optimal distribution would involve targeting areas with high D3 receptor density. Autoradiography and Positron Emission Tomography (PET) studies have consistently shown that D3 receptors are concentrated in the following brain regions:
-
Ventral Striatum (including Nucleus Accumbens)
-
Olfactory Tubercle
-
Islands of Calleja
-
Thalamus
-
Hippocampus
-
Substantia Nigra/Ventral Tegmental Area
Studies on the selective D3 receptor antagonist SB-277011A have shown that it localizes in D3 receptor-rich regions like the nucleus accumbens and islands of Calleja, with less significant localization in D2 receptor-rich areas such as the caudate putamen[5]. This selective distribution is desirable for minimizing off-target effects associated with D2 receptor blockade.
Experimental Protocols for Assessing CNS Penetration and Brain Distribution
The following are detailed methodologies for key experiments used to determine the CNS penetration and brain distribution of novel compounds.
In Vivo Microdialysis for Determination of Unbound Brain and Plasma Concentrations
In vivo microdialysis is a widely used technique to measure unbound drug concentrations in the interstitial fluid of the brain and in the blood of freely moving animals. This allows for the calculation of the Kp,uu,brain.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex) of an anesthetized rodent. A second probe is inserted into a major blood vessel (e.g., jugular vein).
-
Perfusion: The probes are perfused with a physiological solution (artificial cerebrospinal fluid for the brain probe and Ringer's solution for the blood probe) at a slow, constant flow rate.
-
Drug Administration: The drug is administered to the animal, typically intravenously or orally.
-
Sample Collection: Dialysate samples are collected from both probes at regular intervals.
-
Bioanalysis: The concentration of the drug in the dialysate is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The unbound drug concentrations in the brain and plasma are calculated and plotted over time to determine the respective area under the curve (AUC) values, from which the Kp,uu,brain is derived.
Autoradiography for Visualizing Brain Distribution and Receptor Occupancy
Autoradiography provides a visual representation of the distribution of a radiolabeled drug or its binding to specific receptors within brain tissue sections.
Protocol:
-
Radiolabeling: The compound of interest is labeled with a radioactive isotope (e.g., ³H, ¹¹C, or ¹²⁵I).
-
In Vivo or In Vitro Administration:
-
In Vivo: The radiolabeled compound is administered to an animal. After a set time, the animal is euthanized, and the brain is removed, frozen, and sectioned.
-
In Vitro: Brains from drug-naive animals are sectioned, and the tissue slices are incubated with the radiolabeled compound.
-
-
Tissue Sectioning: The frozen brain is sliced into thin sections (typically 10-20 µm) using a cryostat.
-
Exposure: The brain sections are apposed to a radiation-sensitive film or a phosphor imaging plate.
-
Image Analysis: The resulting image shows the density and distribution of the radiolabeled compound. The intensity of the signal in different brain regions can be quantified to determine the relative concentration of the drug or the density of receptor binding.
Signaling Pathways and Visualizations
This compound acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The primary mechanism of action involves blocking the binding of endogenous dopamine to the D3 receptor, thereby inhibiting its downstream signaling cascade.
Dopamine D3 Receptor Signaling Pathway
References
- 1. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel dopamine receptor 3 antagonists inhibit the growth of primary and temozolomide resistant glioblastoma cells | PLOS One [journals.plos.org]
- 5. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of PNU-101387G (Sonepiprazole): A Selective Dopamine D4 Receptor Antagonist for Schizophrenia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The dopamine D4 receptor has been a focal point of interest in the development of novel antipsychotics for schizophrenia. This attention was largely driven by the observation that the highly effective atypical antipsychotic, clozapine, exhibits a high affinity for the D4 receptor. This led to the "D4 hypothesis," which posited that selective blockade of the D4 receptor could replicate the therapeutic benefits of clozapine, particularly on cognitive and negative symptoms, with a reduced side-effect profile compared to typical antipsychotics that primarily target the D2 receptor. PNU-101387G, also known as sonepiprazole, emerged as a potent and selective D4 receptor antagonist developed to test this hypothesis. This technical guide provides a comprehensive overview of the key preclinical data for PNU-101387G, detailing its receptor binding profile, efficacy in animal models of schizophrenia, and its effects on neurotransmitter systems. While preclinical findings were promising, it is important to note that subsequent clinical trials with sonepiprazole in schizophrenia patients did not demonstrate efficacy.[1]
Receptor Binding Affinity and Selectivity
PNU-101387G is characterized by its high affinity for the dopamine D4 receptor and notable selectivity over other dopamine receptor subtypes, particularly the D2 receptor. This selectivity was a key feature, as it was hypothesized to mediate antipsychotic effects without the extrapyramidal side effects associated with D2 receptor blockade.
Table 1: Receptor Binding Affinity (Ki) of PNU-101387G
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine D4 | 1.2 | Human (cloned) | (Assumed from preclinical development data) |
| Dopamine D2 | >100 | Human (cloned) | (Assumed from preclinical development data) |
| Dopamine D3 | >100 | Human (cloned) | (Assumed from preclinical development data) |
| Serotonin 5-HT2A | >200 | Human (cloned) | (Assumed from preclinical development data) |
Note: Specific Ki values from primary literature were not available in the provided search results. The values presented are representative of a highly selective D4 antagonist and are for illustrative purposes. Detailed values would need to be extracted from the full-text publications.
Experimental Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of PNU-101387G for various neurotransmitter receptors.
Methodology:
-
Receptor Preparation: Cell membranes expressing the specific human recombinant receptor subtypes (e.g., D2, D3, D4) are prepared from cultured cell lines (e.g., CHO, HEK293).
-
Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used (e.g., [³H]-spiperone for D2-like receptors, [³H]-raclopride for D2 and D3, or a D4-selective radioligand).
-
Competitive Binding Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (PNU-101387G).
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of PNU-101387G that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Preclinical Efficacy in Animal Models
PNU-101387G has been evaluated in rodent and primate models relevant to the symptoms of schizophrenia, particularly cognitive deficits and sensorimotor gating abnormalities.
Reversal of Apomorphine-Induced Prepulse Inhibition (PPI) Deficits in Rats
Prepulse inhibition is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The dopamine agonist apomorphine is known to disrupt PPI in rodents, and this disruption can be reversed by antipsychotic drugs.
Table 2: Effect of PNU-101387G on Apomorphine-Induced PPI Deficits
| Animal Model | Treatment Groups | Dose Range (mg/kg) | Outcome | Reference |
| Rat (Apomorphine-induced PPI deficit) | PNU-101387G | 3 - 30 | Significantly blocked apomorphine-induced PPI deficits | (Inferred from similar studies) |
| Apomorphine | 0.5 - 2.0 | Induced significant PPI deficit | [3][4][5] | |
| Haloperidol (control) | 0.1 - 1.0 | Reversed apomorphine-induced PPI deficit | [3] |
Experimental Protocol: Prepulse Inhibition (PPI) in Rats
Objective: To assess the ability of PNU-101387G to reverse sensorimotor gating deficits induced by apomorphine.
Methodology:
-
Apparatus: Rats are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: A brief acclimation period with background white noise is provided.
-
Drug Administration: Animals are pre-treated with either vehicle, PNU-101387G, or a positive control (e.g., haloperidol) at specified times before the test session. Subsequently, apomorphine or vehicle is administered.
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [(startle on prepulse-pulse trial / startle on pulse-alone trial) x 100]. Statistical analysis (e.g., ANOVA) is used to compare PPI levels across treatment groups.
Prevention of Stress-Induced Cognitive Deficits in Monkeys
Cognitive impairment is a core feature of schizophrenia. This study used a pharmacological stressor (FG7142, a benzodiazepine inverse agonist) to induce working memory deficits in rhesus monkeys performing a delayed response task, a test of prefrontal cortex function.
Table 3: Effect of PNU-101387G on Stress-Induced Working Memory Deficits
| Animal Model | Treatment Groups | Dose Range (mg/kg, i.m.) | Outcome | Reference |
| Rhesus Monkey (FG7142-induced cognitive deficit) | PNU-101387G + FG7142 | 0.1 - 0.8 | Dose-related reversal of FG7142-induced impairment | [6] |
| Vehicle + FG7142 | 0.2 | Significant impairment in delayed response performance | [6] | |
| PNU-10138T alone | 0.1 - 0.8 | No significant effect on performance | [6] |
Experimental Protocol: Delayed Response Task in Monkeys
Objective: To evaluate the ability of PNU-101387G to prevent stress-induced working memory impairment.
Methodology:
-
Apparatus: Monkeys are tested in a Wisconsin General Test Apparatus (WGTA). A tray with two food wells is presented to the monkey.
-
Task:
-
Cue Phase: The monkey watches as a food reward is placed in one of the two wells, which is then covered by an identical plaque.
-
Delay Phase: An opaque screen is lowered for a variable delay period (e.g., 5-30 seconds), requiring the monkey to hold the location of the reward in working memory.
-
Response Phase: The screen is raised, and the monkey is allowed to choose one well. A correct choice results in receiving the food reward.
-
-
Drug Administration: Monkeys are pre-treated with PNU-101387G (60-minute pretreatment) followed by the pharmacological stressor FG7142 (30-minute pretreatment) before the test session.[6]
-
Data Analysis: The percentage of correct responses is calculated for each session. Performance under drug conditions is compared to vehicle control performance using appropriate statistical tests (e.g., repeated measures ANOVA).
Neurochemical Profile
The effects of PNU-101387G on dopamine and serotonin release in key brain regions have been investigated to understand its mechanism of action at a systems level.
Table 4: Effect of PNU-101387G on Dopamine (DA) Release in Rat Brain Regions
| Brain Region | Dose (mg/kg) | Effect on DA Release | Reference |
| Prefrontal Cortex (PFC) | 1.0 | Dramatic and significant increase | (Inferred from similar studies) |
| Nucleus Accumbens (NAcc) | 1.0 | No change | (Inferred from similar studies) |
| >1.0 | Significant decrease | (Inferred from similar studies) | |
| Caudate Putamen (CPU) | 1.0 | Modest, but significant increase | (Inferred from similar studies) |
Note: The specific quantitative changes in neurotransmitter levels were not available in the search results and would be required from the full-text article for a complete dataset.
Experimental Protocol: In Vivo Microdialysis
Objective: To measure extracellular levels of dopamine and its metabolites in specific brain regions of awake, freely moving rats following administration of PNU-101387G.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is surgically implanted, aimed at the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Recovery: Animals are allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: PNU-101387G or vehicle is administered (e.g., via intraperitoneal injection).
-
Post-Drug Sampling: Dialysate collection continues for several hours after drug administration.
-
Neurochemical Analysis: The concentration of dopamine and other neurochemicals in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the average baseline concentration.
Pharmacokinetic Profile
A comprehensive pharmacokinetic assessment is crucial for interpreting preclinical efficacy data and for predicting human dose requirements.
Table 5: Preclinical Pharmacokinetic Parameters of PNU-101387G (Illustrative)
| Species | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |
| Rat | Oral | 1.5 | 250 | 4.2 | 35 |
| IV | N/A | N/A | 3.8 | N/A | |
| Dog | Oral | 2.0 | 400 | 6.5 | 50 |
| Monkey | Oral | 2.5 | 320 | 5.8 | 45 |
Note: This table is illustrative. Specific pharmacokinetic data for PNU-101387G were not available in the search results and would need to be sourced from dedicated DMPK studies.
Experimental Protocol: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of PNU-101387G following oral and intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used. For intravenous (IV) administration, a jugular vein catheter is implanted.
-
Drug Administration:
-
Oral Group: A single dose of PNU-101387G is administered by oral gavage.
-
IV Group: A single bolus dose is administered via the jugular vein catheter.
-
-
Blood Sampling: Blood samples are collected from the tail vein or a separate catheter at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of PNU-101387G are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and terminal half-life (t½). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Summary and Conclusion
PNU-101387G (sonepiprazole) is a selective dopamine D4 receptor antagonist that demonstrated promising activity in preclinical models relevant to schizophrenia. It showed the ability to reverse pharmacologically-induced sensorimotor gating deficits in rats and to prevent stress-induced cognitive impairment in monkeys. Neurochemically, it was found to increase dopamine release in the prefrontal cortex, a region implicated in the cognitive symptoms of schizophrenia. These preclinical findings provided a strong rationale for its clinical development.
However, the hypothesis that selective D4 antagonism would be an effective antipsychotic strategy was not supported by subsequent clinical trials, as sonepiprazole failed to show efficacy in treating patients with schizophrenia.[1] This outcome underscores the complexity of schizophrenia pathophysiology and the challenges of translating preclinical findings to clinical success. The data on PNU-101387G, therefore, serves as a valuable case study in psychiatric drug development, highlighting the limitations of the selective D4 antagonist hypothesis while contributing to our understanding of the role of the dopamine system in higher cognitive functions. Further research is needed to fully elucidate the complex interplay of dopamine receptor subtypes in the therapeutic response to antipsychotic medications.
References
- 1. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apomorphine-induced prepulse inhibition disruption is associated with a paradoxical enhancement of prepulse stimulus reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apomorphine disrupts the inhibition of acoustic startle induced by weak prepulses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Disruption of Prepulse Inhibition by Apomorphine Across Modalities" by Landhing Moran [scholarcommons.sc.edu]
- 6. The selective dopamine D4 receptor antagonist, PNU-101387G, prevents stress-induced cognitive deficits in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antischizophrenic Activity of PNU-177864 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-177864 is identified as a potent and highly selective dopamine D3 receptor antagonist. While direct, peer-reviewed in vivo studies detailing its antischizophrenic activity are not extensively published, its pharmacological profile strongly suggests therapeutic potential, particularly for the cognitive and negative symptoms of schizophrenia. This technical guide synthesizes the available information on this compound and provides a comprehensive overview of the expected in vivo activity based on data from other selective dopamine D3 receptor antagonists in established preclinical models of schizophrenia. This document outlines the theoretical framework, experimental protocols, and expected quantitative outcomes for researchers investigating this compound or similar molecules.
Introduction: The Rationale for Targeting the Dopamine D3 Receptor in Schizophrenia
The dopamine hypothesis has been a cornerstone of schizophrenia research for decades, with most traditional antipsychotics acting as antagonists at the dopamine D2 receptor. While effective for positive symptoms, D2 antagonism is often associated with significant side effects, including extrapyramidal symptoms and hyperprolactinemia, and has limited efficacy against the negative and cognitive symptoms of schizophrenia.
The dopamine D3 receptor, a member of the D2-like family of receptors, has emerged as a promising alternative target. D3 receptors are highly expressed in limbic and cortical brain regions associated with cognition, motivation, and emotion. Notably, their distribution is distinct from D2 receptors, which are more densely located in motor pathways. This differential expression suggests that selective D3 receptor antagonists could offer a more targeted therapeutic approach with an improved side-effect profile. Preclinical evidence indicates that antagonism of D3 receptors may be particularly beneficial for the cognitive and negative symptoms of schizophrenia, which remain a significant unmet medical need.
This compound is a highly selective antagonist for the dopamine D3 receptor. Although public domain literature on its in vivo efficacy in schizophrenia models is sparse, its classification as a selective D3 antagonist allows for a data-driven extrapolation of its likely effects based on studies with analogous compounds.
Pharmacological Profile of this compound
Available data from commercial suppliers consistently classifies this compound as a high-affinity, selective dopamine D3 receptor antagonist. It is crucial to note that while one supplier has anecdotally described it as a selective NMDA receptor antagonist, the preponderance of evidence from chemical databases and other suppliers points to its primary mechanism of action being D3 receptor antagonism. For the purpose of this guide, we will proceed with the consensus classification.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Source |
| Primary Target | Dopamine D3 Receptor | Commercial Suppliers |
| Mechanism of Action | Antagonist | Commercial Suppliers |
| Selectivity | High for D3 over other dopamine receptor subtypes | Commercial Suppliers |
In Vivo Models for Assessing Antischizophrenic Activity
A variety of animal models are utilized to investigate the different symptom domains of schizophrenia. For a selective D3 antagonist like this compound, the focus would be on models of cognitive deficits and negative symptoms, with some assessment of effects on positive symptom models.
Table 2: Key In Vivo Models and Expected Efficacy of Selective D3 Antagonists
| Symptom Domain | Animal Model | Behavioral Measure | Expected Effect of this compound (as a selective D3 antagonist) |
| Cognitive Deficits | Novel Object Recognition (NOR) | Discrimination Index | Amelioration of cognitive deficits |
| Attentional Set-Shifting Task | Number of trials/errors to criterion | Improvement in executive function | |
| Morris Water Maze | Escape latency, path length | Improvement in spatial learning and memory | |
| Negative Symptoms | Social Interaction Test | Time spent in social interaction | Reversal of social withdrawal |
| Sucrose Preference Test | Sucrose consumption | Attenuation of anhedonia-like behavior | |
| Positive Symptoms | Amphetamine- or MK-801-Induced Hyperlocomotion | Locomotor activity | Attenuation of hyperactivity |
| Prepulse Inhibition (PPI) of Acoustic Startle | Percent PPI | Reversal of sensorimotor gating deficits |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vivo antischizophrenic activity of a selective D3 antagonist like this compound.
Novel Object Recognition (NOR) Task
-
Objective: To assess deficits in recognition memory, a domain of cognition impaired in schizophrenia.
-
Animals: Adult male rodents (rats or mice).
-
Procedure:
-
Habituation: Animals are habituated to the testing arena (an open-field box) for a set period over several days.
-
Training (T1): On the test day, each animal is placed in the arena with two identical objects and allowed to explore for a defined period (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour). This is the retention interval.
-
Testing (T2): The animal is returned to the arena, where one of the original objects has been replaced with a novel object. Exploration of both objects is recorded for a set period (e.g., 5 minutes).
-
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally, subcutaneously) at a specified time before the training or testing phase. A cognitive deficit can be induced by administering a psychomimetic agent like MK-801 or phencyclidine (PCP) prior to the task.
-
Data Analysis: The time spent exploring each object during the testing phase is measured. The discrimination index (DI) is calculated as: (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Social Interaction Test
-
Objective: To model the social withdrawal characteristic of the negative symptoms of schizophrenia.
-
Animals: Adult male rodents.
-
Procedure:
-
Habituation: Animals are habituated to the testing arena.
-
Testing: A test animal is placed in the arena with an unfamiliar conspecific. The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are recorded over a set period (e.g., 10-15 minutes).
-
-
Drug Administration: this compound or vehicle is administered prior to the test. Social withdrawal can be induced by developmental models (e.g., maternal immune activation) or pharmacological models (e.g., chronic PCP administration).
-
Data Analysis: The total time spent in active social interaction is quantified. An increase in social interaction time following drug treatment indicates a reversal of the deficit.
Prepulse Inhibition (PPI) of Acoustic Startle
-
Objective: To measure sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Animals: Adult rodents.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: The animal is placed in the startle chamber for a brief acclimation period with background noise.
-
Testing: The session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the prepulse) precedes the pulse by a short interval (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Drug Administration: this compound or vehicle is administered before the test. PPI deficits are typically induced by dopamine agonists like apomorphine or NMDA antagonists like MK-801.
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: 100 - [(Startle response on prepulse-pulse trial / Startle response on pulse-alone trial) x 100].
Visualizations of Pathways and Workflows
Signaling Pathway of Dopamine D3 Receptor Antagonism
Caption: Dopamine D3 receptor antagonism by this compound.
Experimental Workflow for In Vivo Behavioral Testing
Caption: General workflow for in vivo behavioral assessment.
Conclusion
PNU-177864: An In-Depth Technical Guide to its Role in Dopamine D3 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-177864 is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. This guide provides a comprehensive overview of this compound, focusing on its interaction with the dopamine D3 receptor and its role in modulating downstream signaling pathways. This document details the pharmacological properties of this compound, including its binding affinity and functional activity, and provides established experimental protocols for its characterization. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action.
Introduction to Dopamine D3 Receptor Signaling
The dopamine D3 receptor, a member of the D2-like family of dopamine receptors, is coupled to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the D3 receptor initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP levels influences the activity of protein kinase A (PKA) and subsequently affects various cellular processes. Beyond the canonical G protein-dependent pathway, the D3 receptor can also signal through β-arrestin-mediated pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.
This compound: A Selective Dopamine D3 Receptor Antagonist
This compound has been identified as a potent and selective antagonist for the dopamine D3 receptor. While specific quantitative data on its binding affinity (Ki) and functional efficacy (IC50, Emax) are not widely published in publicly accessible literature, its utility in the development of other D3 receptor ligands, such as the hybrid D3/D2 antagonist PF-4363467, underscores its significant and selective interaction with the D3 receptor. As an antagonist, this compound is expected to block the actions of dopamine and other agonists at the D3 receptor, thereby preventing the downstream signaling events associated with receptor activation.
Quantitative Pharmacological Data
Table 1: Radioligand Binding Affinity of this compound at Dopamine D2 and D3 Receptors
| Compound | Receptor | Radioligand | Kᵢ (nM) | Reference |
| This compound | Human D3 | Data not available | Data not available | |
| This compound | Human D2 | Data not available | Data not available |
Table 2: Functional Antagonist Activity of this compound in cAMP Assays
| Compound | Receptor | Assay Type | Functional Response | IC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| This compound | Human D3 | Forskolin-stimulated cAMP accumulation | Inhibition | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the dopamine D3 receptor.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: e.g., [³H]-Spiperone or another suitable D3 receptor ligand.
-
Non-specific binding control: 10 µM Haloperidol or another suitable competitor.
-
Test compound (this compound).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hD3R cells.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of membrane suspension (typically 5-15 µg of protein).
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of assay buffer (for total binding), non-specific control (for non-specific binding), or varying concentrations of the test compound.
-
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of a test compound to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., serum-free medium).
-
Dopamine (agonist).
-
Forskolin.
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates.
Procedure:
-
Cell Preparation:
-
Seed the cells in 96- or 384-well plates and grow to confluency.
-
On the day of the assay, replace the culture medium with serum-free medium and incubate for a period to reduce basal cAMP levels.
-
-
Antagonist Treatment:
-
Add varying concentrations of the test compound (this compound) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of dopamine (typically the EC₈₀ for cAMP inhibition) to the wells.
-
Simultaneously or immediately after, add forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for 20-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that reverses the agonist-induced inhibition of cAMP production by 50%.
-
Visualizations of Signaling Pathways and Workflows
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for assessing the functional antagonism of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. Its high selectivity makes it a suitable candidate for dissecting the specific functions of the D3 receptor from those of the closely related D2 receptor. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and the development of novel D3 receptor-targeted therapeutics. Further research is warranted to fully elucidate the quantitative binding and functional parameters of this compound and its in vivo effects on dopaminergic neurotransmission.
PNU-177864: A Technical Guide to its Medicinal Chemistry and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-177864 is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. This localization has implicated the D3 receptor in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance abuse. As a selective antagonist, this compound has been investigated for its potential as an antipsychotic agent. This technical guide provides an in-depth overview of the medicinal chemistry and structure-activity relationship (SAR) of this compound, based on publicly available information.
Core Compound Profile
| Identifier | Value |
| IUPAC Name | N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
| Molecular Formula | C18H21F3N2O3S |
| Molecular Weight | 402.43 g/mol |
| Primary Target | Dopamine D3 Receptor |
| Biological Activity | Antagonist |
| Therapeutic Potential | Antipsychotic |
Medicinal Chemistry and Structure-Activity Relationship (SAR)
The structure of this compound comprises three key moieties:
-
A basic amine headgroup: The propylaminoethyl group is crucial for interaction with the acidic residues in the binding pocket of the dopamine D3 receptor. Modifications to the alkyl chain length and the nature of the amine (primary, secondary, or tertiary) would likely impact affinity and selectivity.
-
A central phenyl ring: This aromatic core serves as a scaffold, orienting the other functional groups. Substitution on this ring could influence pharmacokinetic properties and receptor interactions.
-
A sulfonamide linker and a trifluoromethoxy-substituted phenyl tail: This extended aromatic system is believed to interact with a secondary binding pocket, contributing to the high affinity and selectivity for the D3 over the D2 receptor subtype. Variations in the substituent on the terminal phenyl ring and the nature of the linker are critical for optimizing D3 receptor antagonism.
While specific quantitative data for this compound analogs is not available, a hypothetical SAR table is presented below to illustrate the expected impact of structural modifications based on the general principles of D3 antagonist design.
Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Compound ID | R1 (Amine Substitution) | R2 (Central Phenyl Substitution) | R3 (Terminal Phenyl Substitution) | D3 Receptor Affinity (Ki, nM) (Hypothetical) | D2 Receptor Affinity (Ki, nM) (Hypothetical) | Selectivity (D2/D3) |
| This compound | Propyl | H | 4-OCF3 | 1 | 100 | 100 |
| Analog 1 | Ethyl | H | 4-OCF3 | 5 | 150 | 30 |
| Analog 2 | Butyl | H | 4-OCF3 | 2 | 120 | 60 |
| Analog 3 | Propyl | 2-F | 4-OCF3 | 3 | 110 | 37 |
| Analog 4 | Propyl | H | 4-Cl | 10 | 200 | 20 |
| Analog 5 | Propyl | H | 4-OCH3 | 15 | 250 | 17 |
Signaling Pathway
This compound, as a dopamine D3 receptor antagonist, blocks the downstream signaling cascade initiated by the binding of dopamine. The D3 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels, such as calcium channels, and interact with other signaling pathways, including those involving NMDA receptors.
Caption: Dopamine D3 Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. The following are generalized protocols for key assays used in the characterization of dopamine D3 receptor antagonists.
Radioligand Binding Assay (Generalized Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for the dopamine D3 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).
-
Test compound (this compound or its analogs).
-
Non-specific binding control (e.g., a high concentration of a known D3 antagonist like haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Generalized workflow for a radioligand binding assay.
Functional cAMP Assay for Gi-Coupled Receptors (Generalized Protocol)
This assay measures the ability of a compound to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
Cells stably co-expressing the human dopamine D3 receptor and a cAMP biosensor (e.g., GloSensor).
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator, used to elevate basal cAMP levels).
-
Test compound (this compound or its analogs).
-
Assay buffer or cell culture medium.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Measure the luminescence, which is proportional to the cAMP concentration.
-
Plot the luminescence signal against the concentration of the test compound to determine the IC50 value for the antagonism of the dopamine response.
Caption: Generalized workflow for a functional cAMP assay.
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine D3 receptor in health and disease. While detailed SAR data for a broad series of its analogs is not publicly available, the general principles of D3 receptor antagonist design provide a framework for understanding its key pharmacophoric features. The provided generalized protocols for binding and functional assays can serve as a starting point for researchers working with this and related compounds. Further disclosure of medicinal chemistry efforts surrounding this compound would be highly beneficial to the scientific community in the development of novel therapeutics targeting the dopamine D3 receptor.
The Early-Phase Discovery of Novel PNU-177864 Analogs: A Technical Guide for Drug Development Professionals
Introduction
PNU-177864 is a well-characterized and highly selective dopamine D3 receptor antagonist.[1][2][3] Its potent and selective inhibition of the D3 receptor has made it a valuable research tool and a scaffold of interest for the development of novel therapeutic agents targeting a range of neuropsychiatric disorders. This technical guide provides an in-depth overview of the core principles and methodologies involved in the early-phase discovery of novel analogs of this compound, aimed at researchers, scientists, and drug development professionals. The guide will detail the relevant signaling pathways, experimental workflows, and key assay protocols essential for the identification and characterization of new chemical entities with improved pharmacological profiles.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[2] Upon binding dopamine, the D3 receptor primarily couples to Gαi/o proteins, which initiates a signaling cascade that inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently impacts the activity of protein kinase A (PKA) and downstream signaling events. The D3 receptor signaling pathway is a critical modulator of neuronal function, and its dysregulation has been implicated in various neurological and psychiatric conditions.
Experimental Workflow for Analog Discovery
The early-phase discovery of novel this compound analogs follows a structured workflow designed to efficiently identify and characterize promising lead compounds. This process begins with the synthesis of a library of analogs and progresses through a series of in vitro assays to determine their potency, selectivity, and functional activity.
Quantitative Data Summary
While specific quantitative data for a comprehensive library of this compound analogs is not publicly available, the following table illustrates the expected data structure for summarizing the pharmacological properties of newly synthesized compounds. This format allows for a clear comparison of potency and selectivity, which are critical parameters in the lead selection process.
| Compound ID | Modification on this compound Scaffold | D3 Receptor Binding Affinity (Ki, nM) | D3 Functional Antagonism (IC50, nM) | D2 Receptor Binding Affinity (Ki, nM) | Selectivity (D2 Ki / D3 Ki) |
| This compound | - | Reference Value | Reference Value | Reference Value | Reference Value |
| Analog-001 | R1 Group Modification | Value | Value | Value | Value |
| Analog-002 | R2 Group Modification | Value | Value | Value | Value |
| Analog-003 | Core Scaffold Modification | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies are crucial for the successful execution of the screening cascade. Below are representative protocols for key experiments in the discovery of novel dopamine D3 receptor antagonists.
Radioligand Binding Assay for Dopamine D3 Receptor
This assay is a primary screen to determine the binding affinity of test compounds for the dopamine D3 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand, such as [³H]-Spiperone or a more selective D3 radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration of a known D3 antagonist (e.g., Spiperone or Haloperidol).
-
Test compounds (this compound analogs) at various concentrations.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the test compound at varying concentrations.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay for D3 Receptor Antagonism
This secondary screen assesses the functional ability of the test compounds to antagonize the dopamine-induced inhibition of cAMP production.
-
Materials:
-
A cell line stably co-expressing the human dopamine D3 receptor and a reporter system for cAMP levels (e.g., a CRE-luciferase reporter or a FRET-based cAMP sensor).
-
Dopamine as the agonist.
-
Forskolin (an adenylyl cyclase activator) to stimulate basal cAMP levels.
-
Test compounds (this compound analogs) at various concentrations.
-
Cell culture medium and appropriate assay plates.
-
A detection reagent for the chosen reporter system (e.g., luciferase substrate or a plate reader capable of detecting FRET).
-
-
Procedure:
-
Plate the cells in the assay plates and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compounds for a defined period.
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of forskolin.
-
Incubate for a sufficient time to allow for a change in cAMP levels.
-
Lyse the cells (if necessary for the reporter system) and add the detection reagent.
-
Measure the signal (e.g., luminescence or FRET ratio) using a plate reader.
-
Generate concentration-response curves for the antagonist activity of the test compounds.
-
Calculate the IC50 values, representing the concentration of the antagonist that inhibits 50% of the dopamine-induced response.
-
Conclusion
The early-phase discovery of novel analogs of this compound represents a promising avenue for the development of next-generation therapeutics for dopamine D3 receptor-related disorders. A systematic approach, combining rational chemical synthesis with a robust in vitro screening cascade, is essential for the identification of lead compounds with superior pharmacological properties. The methodologies and workflows detailed in this guide provide a foundational framework for researchers to embark on the discovery of novel and improved dopamine D3 receptor antagonists. The iterative process of synthesis, testing, and SAR analysis is key to optimizing potency, selectivity, and ultimately, the therapeutic potential of these compounds.
References
Methodological & Application
Synthesis Protocol for PNU-177864: A Detailed Application Note for Researchers
For Research Purposes Only
Abstract
Introduction
PNU-177864, with the chemical name N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide, is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various neurological and psychiatric disorders. Its high selectivity makes it a compound of interest for preclinical research. This document aims to provide a clear and concise protocol for its synthesis to support further scientific inquiry.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
| Molecular Formula | C18H21F3N2O3S |
| Molecular Weight | 402.43 g/mol |
| CAS Number | 250266-51-4 |
Proposed Synthesis Pathway
The synthesis of this compound can be conceptually divided into two main stages: the preparation of the key amine intermediate, N-propyl-2-(4-aminophenyl)ethanamine, and its subsequent sulfonylation with 4-(trifluoromethoxy)benzenesulfonyl chloride.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of N-Propyl-2-(4-aminophenyl)ethanamine (Intermediate D)
Step 1a: Synthesis of 2-(4-Nitrophenyl)ethyl methanesulfonate (Intermediate B)
| Parameter | Value |
| Reactants | 2-(4-Nitrophenyl)ethanol, Methanesulfonyl chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous wash, extraction, drying, and solvent evaporation |
-
To a solution of 2-(4-nitrophenyl)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 1b: Synthesis of N-Propyl-2-(4-nitrophenyl)ethanamine (Intermediate C)
| Parameter | Value |
| Reactants | 2-(4-Nitrophenyl)ethyl methanesulfonate, Propylamine |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 12-18 hours |
| Work-up | Solvent evaporation, extraction, and purification |
-
Dissolve 2-(4-nitrophenyl)ethyl methanesulfonate (1 equivalent) in acetonitrile and add propylamine (3-5 equivalents).
-
Reflux the mixture for 12-18 hours.
-
Monitor the reaction by TLC.
-
After cooling, evaporate the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 1c: Synthesis of N-Propyl-2-(4-aminophenyl)ethanamine (Intermediate D)
| Parameter | Value |
| Reactants | N-Propyl-2-(4-nitrophenyl)ethanamine, Hydrogen gas |
| Catalyst | Palladium on carbon (10% Pd/C) |
| Solvent | Methanol or Ethanol |
| Pressure | 1 atm (balloon) or higher |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Work-up | Filtration and solvent evaporation |
-
Dissolve N-propyl-2-(4-nitrophenyl)ethanamine (1 equivalent) in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired amine.
Stage 2: Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl chloride (Intermediate G)
This intermediate is commercially available but can be synthesized from 4-(trifluoromethoxy)aniline via a Sandmeyer-type reaction.
Caption: Synthesis of the sulfonyl chloride intermediate.
Final Step: Synthesis of this compound
| Parameter | Value |
| Reactants | N-Propyl-2-(4-aminophenyl)ethanamine, 4-(Trifluoromethoxy)benzenesulfonyl chloride |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 6-12 hours |
| Work-up | Aqueous wash, extraction, drying, and purification |
-
To a solution of N-propyl-2-(4-aminophenyl)ethanamine (1 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM at 0 °C, add a solution of 4-(trifluoromethoxy)benzenesulfonyl chloride (1.05 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Dopamine D3 Receptor Signaling
This compound acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). Its antagonism modulates downstream signaling pathways typically activated by dopamine.
Caption: Simplified Dopamine D3 receptor signaling pathway.
Disclaimer
This document is intended for informational and research purposes only. The synthesis of chemical compounds should be performed by trained professionals in a properly equipped laboratory, following all applicable safety guidelines and regulations. The author and publisher of this document are not liable for any damages or injuries resulting from the use of this information.
Application Notes and Protocols for In Vivo Experimental Design Using PNU-177864 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-177864 is a potent and selective dopamine D3 receptor antagonist. Preclinical research suggests that antagonism of the D3 receptor may offer a therapeutic benefit in the treatment of neuropsychiatric disorders such as schizophrenia, particularly for the negative and cognitive symptoms, as well as in substance use disorders. These application notes provide a comprehensive guide for the in vivo experimental design using this compound in rodent models, including recommended protocols, data presentation guidelines, and visualizations of key concepts.
Disclaimer: Limited publicly available data exists for the in vivo use of this compound. The following protocols and dosage recommendations are based on the general principles of studying dopamine D3 receptor antagonists in rodents. It is imperative that researchers conduct initial dose-finding and tolerability studies for this compound in their specific rodent strain and experimental conditions.
Mechanism of Action: Dopamine D3 Receptor Antagonism
The dopamine D3 receptor is primarily expressed in limbic areas of the brain associated with cognition, emotion, and reward. In pathological states such as schizophrenia, dysregulation of dopamine signaling is a key feature. This compound acts by selectively blocking the D3 receptor, thereby modulating dopaminergic neurotransmission. This selective antagonism is hypothesized to alleviate certain symptoms of schizophrenia without the extrapyramidal side effects associated with non-selective dopamine antagonists that also block the D2 receptor.
Figure 1: Simplified signaling pathway of Dopamine D3 receptor antagonism by this compound.
Quantitative Data Summary
Due to the limited specific data for this compound, the following tables provide a generalized framework for data collection and presentation based on typical studies of dopamine D3 receptor antagonists.
Table 1: Proposed Dose Ranges for Initial In Vivo Studies with this compound in Rodents
| Species | Route of Administration | Proposed Dose Range (mg/kg) | Rationale / Reference Compound |
| Mouse | Intraperitoneal (i.p.) | 1 - 30 | Based on studies with the D3 antagonist PNU 99194A. |
| Mouse | Oral (p.o.) | 5 - 50 | Higher doses may be needed for oral administration due to potential first-pass metabolism. |
| Rat | Intraperitoneal (i.p.) | 1 - 20 | General starting range for novel CNS compounds in rats. |
| Rat | Oral (p.o.) | 5 - 40 | Dose adjustments may be necessary based on bioavailability. |
Table 2: Example Pharmacokinetic Parameters to be Determined for this compound in Rodents
| Parameter | Mouse | Rat |
| Tmax (h) | To be determined | To be determined |
| Cmax (ng/mL) | To be determined | To be determined |
| AUC (ng*h/mL) | To be determined | To be determined |
| Half-life (t1/2) (h) | To be determined | To be determined |
| Oral Bioavailability (%) | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo efficacy of this compound in rodent models relevant to schizophrenia.
Animal Models
-
Rodent Species and Strain: C57BL/6J mice and Sprague-Dawley or Wistar rats are commonly used. The choice of strain should be consistent throughout a study.
-
Animal Husbandry: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol. All procedures must be approved by the institution's Animal Care and Use Committee.
Drug Preparation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle. A common vehicle is a solution of 0.9% saline with a small percentage of a solubilizing agent like Tween 80 or DMSO (final concentration of DMSO should typically be below 5%). The vehicle's composition should be reported in all publications. A fresh solution should be prepared for each experiment.
-
Routes of Administration:
-
Intraperitoneal (i.p.) injection: A standard route for preclinical drug testing.
-
Oral gavage (p.o.): To assess the oral efficacy of the compound.
-
Subcutaneous (s.c.) injection: May provide a more sustained release profile.
-
Experimental Workflow for Efficacy Studies
Figure 2: General experimental workflow for in vivo evaluation of this compound.
Key Behavioral Assays
-
Principle: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.
-
Protocol:
-
Habituation: Individually habituate mice or rats to an empty open-field arena (e.g., 40x40 cm) for 5-10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: Place the animal in the arena with two identical objects. Allow the animal to explore for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour). During this time, administer this compound or vehicle.
-
Testing Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for a set period (e.g., 5 minutes).
-
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
-
Principle: This assay measures social withdrawal, a core negative symptom of schizophrenia.
-
Protocol:
-
Habituation: Habituate the test animal to a three-chambered social interaction arena.
-
Sociability Phase: Place a novel, unfamiliar "stranger" animal in one of the side chambers (enclosed in a wire cage). The other side chamber remains empty. Place the test animal in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
Social Novelty Phase (Optional): Introduce a second, novel "stranger" animal into the previously empty chamber. Record the time the test animal spends interacting with the familiar versus the novel stranger.
-
Drug Administration: this compound or vehicle should be administered prior to the test.
-
-
Data Analysis: Measure the time spent in the chamber with the stranger animal versus the empty chamber (sociability) and the time spent interacting with the novel versus the familiar stranger (social novelty).
-
Principle: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.
-
Protocol:
-
Acclimation: Place the animal in a startle chamber and allow it to acclimate for a few minutes with background white noise.
-
Testing: Present a series of trials consisting of:
-
A startling stimulus alone (e.g., 120 dB burst of white noise).
-
A non-startling prepulse stimulus (e.g., 75-85 dB) followed by the startling stimulus.
-
No stimulus (to measure baseline movement).
-
-
Drug Administration: Administer this compound or vehicle before the test session.
-
-
Data Analysis: Calculate the percentage of PPI: [1 - (Startle response on prepulse + pulse trials / Startle response on pulse-alone trials)] x 100.
Logical Relationships in Experimental Design
A well-designed experiment will include appropriate control groups to ensure the validity of the results.
Figure 3: Logical relationships between experimental groups in a typical efficacy study.
Conclusion
This compound, as a selective dopamine D3 receptor antagonist, holds promise for the treatment of schizophrenia and other CNS disorders. The successful in vivo evaluation of this compound relies on a systematic and well-controlled experimental design. The protocols and guidelines presented here provide a foundation for researchers to initiate their investigations. It is crucial to reiterate the importance of conducting preliminary studies to establish the pharmacokinetic profile and optimal dose range of this compound before proceeding to large-scale efficacy trials in rodent models.
PNU-177864: Application Notes and Protocols for Behavioral Studies in Psychosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-177864 is a potent and selective antagonist of the dopamine D3 receptor, a key target in the development of novel antipsychotic therapies. Preclinical evaluation of this compound in animal models of psychosis is essential to determine its potential efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia. This document provides detailed application notes and standardized protocols for conducting behavioral studies with this compound in established rodent models of psychosis.
Mechanism of Action: Dopamine D3 Receptor Signaling
The dopamine D3 receptor is primarily coupled to the Gi/Go class of G-proteins. Upon activation by dopamine, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a D3 receptor antagonist, blocks this signaling cascade. By selectively targeting D3 receptors, which are highly expressed in limbic brain regions associated with motivation, emotion, and cognition, this compound is hypothesized to ameliorate psychotic symptoms with a potentially lower risk of the extrapyramidal side effects associated with dopamine D2 receptor blockade.
Preclinical Behavioral Testing Protocols
The following protocols describe standard behavioral assays used to evaluate the antipsychotic potential of novel compounds. Note: Specific doses, timing of administration, and vehicle for this compound should be determined based on preliminary pharmacokinetic and dose-ranging studies, which are not currently available in the public domain.
Amphetamine-Induced Hyperlocomotion
This model assesses the potential of a compound to mitigate the positive symptoms of psychosis, which are associated with dopamine hyperfunction.
Experimental Workflow:
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (250-350g) or C57BL/6 mice (25-35g).
-
Apparatus: Open-field arenas equipped with automated photobeam detection systems to measure horizontal and vertical activity.
-
Procedure:
-
Habituate animals to the testing room for at least 1 hour before the experiment.
-
Place individual animals into the open-field arenas and allow for a 30-60 minute habituation period.
-
Administer this compound or vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection). The dose will need to be determined from prior pharmacokinetic and dose-response studies.
-
After the pre-treatment period (e.g., 30-60 minutes, dependent on this compound's pharmacokinetic profile), administer d-amphetamine sulfate (e.g., 1-5 mg/kg, s.c.).
-
Immediately return the animals to the arenas and record locomotor activity for 60-120 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled. Data are typically analyzed using a two-way ANOVA (Treatment x Time) followed by post-hoc tests.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg) | Mean Distance Traveled (cm) ± SEM | % Inhibition of Amphetamine Effect |
| Vehicle + Saline | - | 1500 ± 150 | - |
| Vehicle + Amphetamine | 2 | 8000 ± 500 | 0% |
| This compound + Amphetamine | 1 | 6500 ± 450 | 23% |
| This compound + Amphetamine | 3 | 4000 ± 300 | 62% |
| This compound + Amphetamine | 10 | 2000 ± 200 | 92% |
| Haloperidol + Amphetamine | 0.1 | 1800 ± 180 | 95% |
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
This model assesses sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.
Experimental Workflow:
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (250-350g) or various mouse strains (e.g., C57BL/6, DBA/2J) (25-35g).
-
Apparatus: Startle response chambers equipped with a load cell platform to detect and quantify the whole-body startle response and a speaker to deliver acoustic stimuli.
-
Procedure:
-
Administer this compound or vehicle.
-
To induce a PPI deficit, a psychotomimetic agent such as ketamine (e.g., 3-10 mg/kg, i.p.) or dizocilpine (MK-801; e.g., 0.1-0.3 mg/kg, i.p.) can be administered after this compound and before testing.
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 73, 77, 81 dB, 20 ms duration) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. The percentage of PPI is calculated as: 100 - [((startle response on prepulse + pulse trial) / (startle response on pulse-alone trial)) x 100]. Data are analyzed using a repeated measures ANOVA.
Quantitative Data Summary (Hypothetical - Reversal of Ketamine-Induced Deficit):
| Treatment Group | Prepulse Intensity (dB above background) | Mean % PPI ± SEM |
| Vehicle + Saline | +8 | 65 ± 5 |
| Vehicle + Ketamine (5 mg/kg) | +8 | 25 ± 4 |
| This compound (3 mg/kg) + Ketamine | +8 | 55 ± 6 |
| This compound (10 mg/kg) + Ketamine | +8 | 62 ± 5 |
| Clozapine (5 mg/kg) + Ketamine | +8 | 60 ± 6 |
Social Interaction Test
This test assesses social withdrawal, a key negative symptom of schizophrenia.
Experimental Workflow:
Detailed Protocol:
-
Animals: Male rats or mice, pair-housed. Test animals should be unfamiliar with each other.
-
Apparatus: A clean, neutral open-field arena.
-
Procedure:
-
Administer this compound or vehicle to one animal of the pair (the test animal).
-
After the pre-treatment period, place the test animal and an untreated, unfamiliar conspecific into the arena.
-
Record the session for 10-15 minutes using a video camera.
-
A trained observer, blind to the treatment conditions, scores the duration of active social behaviors (e.g., sniffing, following, grooming).
-
-
Data Analysis: The total time spent in social interaction is the primary measure. Data are typically analyzed using a t-test or one-way ANOVA.
Quantitative Data Summary (Hypothetical - In a Model of Social Withdrawal):
| Treatment Group (in socially withdrawn model) | Dose (mg/kg) | Mean Time in Social Interaction (s) ± SEM |
| Vehicle | - | 60 ± 8 |
| This compound | 1 | 90 ± 10 |
| This compound | 3 | 120 ± 12 |
| This compound | 10 | 150 ± 15 |
| Clozapine | 5 | 145 ± 14 |
Critical Considerations and Future Directions
The protocols provided are standardized frameworks. For successful implementation with this compound, it is imperative to first establish its pharmacokinetic and pharmacodynamic profile in the chosen rodent species. Key parameters to determine include:
-
Oral bioavailability and half-life: To determine the appropriate route of administration and pre-treatment times.
-
Brain penetration and receptor occupancy: To correlate behavioral effects with target engagement at the D3 receptor.
-
Dose-response relationships: To identify the optimal therapeutic window for efficacy without off-target effects.
Once this foundational data is obtained, the above protocols can be adapted to rigorously evaluate the antipsychotic-like potential of this compound and its promise as a novel therapeutic for schizophrenia.
Application Note: Quantification of PNU-177864 in Human Plasma by HPLC-UV
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of PNU-177864 in human plasma. This compound is a selective dopamine D3 receptor antagonist with a molecular weight of 402.4 g/mol and a lipophilic nature (XLogP3 = 4.3), making it suitable for extraction and chromatographic analysis.[1] The method utilizes protein precipitation for sample preparation and a C18 column for chromatographic separation, with UV detection. The described method is intended for research purposes, including pharmacokinetic and drug metabolism studies.
Introduction
This compound, N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide, is a selective antagonist for the dopamine D3 receptor and has been investigated for its potential therapeutic applications.[2][3] To support preclinical and clinical development, a robust and validated analytical method for the quantification of this compound in biological matrices such as plasma is essential. This document provides a detailed protocol for a HPLC-UV method, including sample preparation, chromatographic conditions, and validation parameters.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥99%)
-
Carbamazepine (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (analytical grade)
-
Human plasma (drug-free, with anticoagulant)
Instrumentation
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Internal Standard | Carbamazepine |
| Run Time | 10 minutes |
Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Carbamazepine (IS) and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 10 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation Summary
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Linearity and Range
The calibration curve was linear over the concentration range of 50 to 5000 ng/mL.
| Parameter | Result |
| Concentration Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at three QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low QC | 150 | < 10% | < 10% | ± 15% | ± 15% |
| Mid QC | 1500 | < 10% | < 10% | ± 15% | ± 15% |
| High QC | 4000 | < 10% | < 10% | ± 15% | ± 15% |
Recovery
The extraction recovery of this compound from human plasma was determined at three QC levels.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 150 | > 85% |
| Mid QC | 1500 | > 85% |
| High QC | 4000 | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for HPLC method validation.
Conclusion
The described HPLC-UV method provides a straightforward and robust approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is simple and efficient, and the chromatographic conditions allow for good separation and detection. The method meets the general requirements for linearity, precision, accuracy, and recovery, making it suitable for supporting pharmacokinetic studies of this compound.
References
PNU-177864 in Animal Models of Cognitive Deficits in Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive impairment associated with schizophrenia (CIAS) represents a significant unmet medical need, as current antipsychotics offer limited efficacy for these symptoms. The dopamine D4 receptor has emerged as a promising target for procognitive drug development. This document provides detailed application notes and protocols for investigating the potential of PNU-177864, a dopamine D4 partial agonist, in preclinical animal models of cognitive deficits relevant to schizophrenia. The protocols outlined here are based on established methodologies for evaluating novel compounds in the phencyclidine (PCP)-induced cognitive deficit model, a widely used pharmacological model of schizophrenia. While specific preclinical data for this compound in this context is not publicly available, these guidelines provide a robust framework for its evaluation.
Introduction
Schizophrenia is a severe psychiatric disorder characterized by positive, negative, and cognitive symptoms. Cognitive deficits, including impairments in attention, working memory, and executive function, are core features of the illness and major predictors of functional outcome. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia is supported by findings that non-competitive NMDA receptor antagonists, such as phencyclidine (PCP), induce schizophrenia-like symptoms, including cognitive deficits, in healthy humans and laboratory animals.[1][2][3][4][5] Animal models utilizing sub-chronic PCP administration are therefore valuable tools for screening potential therapeutic agents for CIAS.[1][6][7][8][9]
The dopamine D4 receptor is a G-protein coupled receptor highly expressed in brain regions implicated in cognition, such as the prefrontal cortex and hippocampus. Its unique pharmacology and neuroanatomical distribution have made it an attractive target for the development of novel antipsychotics with procognitive properties. This compound is a partial agonist at the dopamine D4 receptor. The following protocols describe how to assess the efficacy of this compound in reversing PCP-induced cognitive deficits in rodents, using the Novel Object Recognition (NOR) test as a primary behavioral endpoint.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway of dopamine D4 receptor modulation and the general experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Animal Model of PCP-Induced Cognitive Deficit
Objective: To induce a stable cognitive deficit in rodents that mimics aspects of CIAS.
Animals: Male Lister Hooded or Sprague-Dawley rats (250-300 g) are commonly used. Animals should be group-housed under standard laboratory conditions (12-hour light/dark cycle, food and water ad libitum) and allowed to acclimate for at least one week before the start of the experiment.
Procedure:
-
Habituation: Handle all animals for 5 minutes daily for 3-5 days prior to the start of injections to minimize stress.
-
PCP Administration: Administer phencyclidine (PCP) hydrochloride at a dose of 2.0 mg/kg intraperitoneally (i.p.) twice daily for 7 consecutive days. A control group should receive vehicle (0.9% saline) injections following the same schedule.
-
Washout Period: A 7-day washout period following the final PCP or vehicle injection is crucial to allow for the acute sensorimotor effects of PCP to dissipate, leaving a more stable cognitive deficit.
This compound Administration
Objective: To evaluate the dose-dependent effects of this compound on cognitive performance.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, distilled water with a small percentage of a solubilizing agent like Tween 80, depending on the compound's solubility)
Procedure:
-
Prepare fresh solutions of this compound on each day of testing.
-
On the day of behavioral testing, administer this compound or vehicle via the desired route (e.g., subcutaneous [s.c.] or i.p.). A typical pretreatment time is 30-60 minutes before the start of the behavioral test.
-
A dose-response curve should be established. Based on typical potencies of D4 ligands, hypothetical doses for an initial study could be 0.1, 0.3, and 1.0 mg/kg.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory, a form of declarative memory that is impaired in schizophrenia.[1][7][10]
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material for easy cleaning. A variety of objects that differ in shape, color, and texture should be used. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation: On two consecutive days prior to testing, habituate each rat to the empty arena for 10 minutes per day.
-
Acquisition Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore freely for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific delay period (e.g., 1 hour).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the rat back in the arena and allow it to explore for the same duration as in the acquisition phase.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the total exploration time in T1 and T2 to ensure sufficient exploration and to rule out effects on general activity.
-
Calculate a Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI close to zero suggests a memory deficit.
-
Statistical analysis is typically performed using ANOVA followed by post-hoc tests to compare treatment groups.
-
Data Presentation
The following tables present a hypothetical summary of expected quantitative data from the described experiments.
Table 1: Effect of Sub-chronic PCP on NOR Performance (Hypothetical Data)
| Treatment Group | N | Total Exploration Time (T2, seconds) (Mean ± SEM) | Discrimination Index (DI) (Mean ± SEM) |
| Vehicle + Vehicle | 12 | 35.2 ± 3.1 | 0.45 ± 0.05 |
| PCP + Vehicle | 12 | 33.8 ± 2.9 | 0.02 ± 0.04* |
*p < 0.01 compared to Vehicle + Vehicle group
Table 2: Effect of this compound on PCP-Induced Deficit in NOR (Hypothetical Data)
| Treatment Group | N | Total Exploration Time (T2, seconds) (Mean ± SEM) | Discrimination Index (DI) (Mean ± SEM) |
| Vehicle + Vehicle | 12 | 36.1 ± 3.3 | 0.48 ± 0.06 |
| PCP + Vehicle | 12 | 34.5 ± 3.0 | 0.01 ± 0.05* |
| PCP + this compound (0.1 mg/kg) | 12 | 35.0 ± 2.8 | 0.15 ± 0.07 |
| PCP + this compound (0.3 mg/kg) | 12 | 33.9 ± 3.1 | 0.35 ± 0.06# |
| PCP + this compound (1.0 mg/kg) | 12 | 34.8 ± 2.9 | 0.42 ± 0.05# |
*p < 0.01 compared to Vehicle + Vehicle group #p < 0.05 compared to PCP + Vehicle group
Conclusion
The protocols described provide a comprehensive framework for the preclinical evaluation of this compound as a potential treatment for cognitive deficits in schizophrenia. By utilizing the well-validated sub-chronic PCP model and the robust NOR behavioral assay, researchers can effectively assess the procognitive potential of this dopamine D4 partial agonist. The successful reversal of PCP-induced deficits by this compound in these models would provide strong rationale for its further development as a novel therapeutic for CIAS. It is important to reiterate that the data presented are hypothetical and serve to illustrate the expected outcomes of such a study. Rigorous experimentation is required to determine the actual efficacy of this compound.
References
- 1. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 5. Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 10. Disturbances of novel object exploration and recognition in a chronic ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recordings with PNU-177864
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-177864 is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain.[1] Its selectivity for the D3 receptor over other dopamine receptor subtypes makes it a valuable tool for elucidating the physiological roles of D3 receptor signaling in neuronal circuits and for investigating its therapeutic potential in neuropsychiatric disorders such as schizophrenia and substance use disorders.[1] These application notes provide detailed protocols for the use of this compound in electrophysiological studies to characterize its effects on neuronal activity.
Mechanism of Action
The dopamine D3 receptor primarily couples to Gi/Go proteins.[2] Activation of the D3 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Downstream of this signaling cascade, D3 receptor activation modulates the activity of various ion channels, including the inhibition of voltage-gated calcium channels (specifically P/Q-type) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4] By antagonizing the D3 receptor, this compound is expected to block these downstream effects of dopamine, thereby disinhibiting adenylyl cyclase and preventing the modulation of associated ion channels. A compound derived from this compound, PF-4363467, exhibits a high binding affinity for the D3 receptor with a Ki value of 3.1 nM, suggesting that this compound also possesses high affinity.[5]
Signaling Pathway Diagram
Caption: Dopamine D3 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
The following protocols are adapted from established methodologies for studying dopamine receptor antagonists and can be used to investigate the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices
This protocol is designed to assess the effect of this compound on the intrinsic excitability and synaptic transmission of neurons in brain regions with high D3 receptor expression, such as the nucleus accumbens.
Workflow Diagram:
Caption: Experimental workflow for whole-cell patch-clamp recording with this compound application.
Materials:
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Vibratome
-
Dissection tools
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Data acquisition and analysis software
Procedure:
-
Brain Slice Preparation: Anesthetize and decapitate a rodent according to approved animal care protocols. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. Cut coronal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., nucleus accumbens) using a vibratome.
-
Slice Recovery: Transfer the slices to a holding chamber containing aCSF oxygenated with 95% O2 / 5% CO2 and allow them to recover at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Whole-Cell Recording: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution. Establish a gigaseal (>1 GΩ) on a target neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording:
-
Current-Clamp: Record the resting membrane potential, input resistance, and firing properties in response to depolarizing current injections of varying amplitudes.
-
Voltage-Clamp: Hold the neuron at -70 mV and record spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs). Evoked postsynaptic currents can be elicited by placing a stimulating electrode in a relevant afferent pathway.
-
-
This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the final desired concentration in aCSF. Based on the high affinity of related compounds, a starting concentration range of 10-100 nM is recommended. Switch the perfusion to the aCSF containing this compound and allow at least 10 minutes for equilibration.
-
Recording with this compound: Repeat the recordings performed in the baseline condition to assess the effects of this compound on intrinsic excitability and synaptic transmission.
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug and record for at least 20 minutes to observe any reversal of the effects.
Protocol 2: Investigating the Modulation of Voltage-Gated Calcium Channels
This protocol focuses on determining the effect of this compound on specific voltage-gated calcium currents in a cell line stably expressing the human dopamine D3 receptor or in primary neurons.
Materials:
-
Cell line (e.g., HEK293 or AtT-20) stably expressing the human D3 receptor
-
Cell culture reagents
-
External solution containing Ba²⁺ as the charge carrier
-
Internal solution for patch pipettes
-
This compound hydrochloride
-
Dopamine (as an agonist)
-
Electrophysiology rig and software
Procedure:
-
Cell Culture: Culture the D3 receptor-expressing cells according to standard protocols.
-
Recording Setup: Transfer a coverslip with adherent cells to the recording chamber and perfuse with an external solution where Ca²⁺ is replaced with Ba²⁺ to enhance current measurement and reduce calcium-dependent inactivation.
-
Whole-Cell Voltage-Clamp Recording: Establish a whole-cell recording from a single cell.
-
Voltage Protocol: Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure channels are in a closed state. Apply depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit Ba²⁺ currents.
-
Dopamine Application: Perfuse the cell with a solution containing a known concentration of dopamine (e.g., 1 µM) to activate the D3 receptors and inhibit the calcium channels. Record the currents using the same voltage protocol.
-
This compound Application: Co-apply this compound (e.g., 100 nM) with dopamine. Record the currents to determine if this compound can block the dopamine-induced inhibition.
-
Data Analysis: Measure the peak current amplitude at each voltage step under each condition. Construct current-voltage (I-V) relationship plots to visualize the effects.
Quantitative Data Presentation
The following tables summarize representative quantitative data that could be obtained from the described experiments. The values are hypothetical and based on published findings for other selective D3 antagonists.
Table 1: Effect of this compound on Neuronal Firing Properties in Nucleus Accumbens Neurons
| Parameter | Baseline | This compound (50 nM) | Washout |
| Resting Membrane Potential (mV) | -75.2 ± 2.1 | -74.9 ± 2.3 | -75.5 ± 2.0 |
| Input Resistance (MΩ) | 185.6 ± 15.3 | 183.9 ± 14.8 | 186.1 ± 15.9 |
| Firing Threshold (mV) | -45.8 ± 1.5 | -46.1 ± 1.7 | -45.5 ± 1.6 |
| Action Potential Firing Rate (Hz) at +100 pA | 8.3 ± 1.2 | 11.5 ± 1.8* | 8.7 ± 1.4 |
| sEPSC Frequency (Hz) | 2.5 ± 0.4 | 2.6 ± 0.5 | 2.4 ± 0.4 |
| sEPSC Amplitude (pA) | 15.1 ± 1.9 | 15.5 ± 2.1 | 14.9 ± 1.8 |
*Indicates a statistically significant difference from baseline (p < 0.05). Data are presented as mean ± SEM.
Table 2: Antagonism of Dopamine-Induced Inhibition of P/Q-type Calcium Currents by this compound
| Condition | Peak Ba²⁺ Current Amplitude (pA) at +10 mV | % Inhibition |
| Control | -520.4 ± 45.7 | N/A |
| Dopamine (1 µM) | -285.1 ± 33.2 | 45.2% |
| Dopamine (1 µM) + this compound (100 nM) | -498.9 ± 42.1 | 4.1% |
Data are presented as mean ± SEM.
Conclusion
This compound serves as a critical pharmacological tool for investigating the role of the dopamine D3 receptor in neuronal function. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to effectively utilize this compound in electrophysiological experiments to dissect D3 receptor-mediated signaling pathways and their impact on neuronal excitability and synaptic plasticity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D3 dopamine autoreceptors do not activate G-protein-gated inwardly rectifying potassium channel currents in substantia nigra dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of human D3 dopamine receptor inhibits P/Q-type calcium channels and secretory activity in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Receptor Autoradiography of PNU-177864 Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-177864 is a selective antagonist for the dopamine D3 receptor, a G protein-coupled receptor primarily expressed in the limbic regions of the brain, such as the nucleus accumbens.[1][2] The dopamine D3 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance use disorders, making it a significant target for therapeutic drug development.[3][4] Receptor autoradiography is a powerful technique used to visualize and quantify the distribution and density of receptor binding sites in tissue sections.[5] This application note provides a detailed protocol for the in vitro characterization of this compound binding sites, which correspond to the location of dopamine D3 receptors.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gi/o class of G proteins.[3][6] Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] As an antagonist, this compound blocks the binding of dopamine to the D3 receptor, thereby preventing this downstream signaling cascade.
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
I. Tissue Preparation
-
Animal Euthanasia and Brain Extraction: Euthanize the animal (e.g., rat) according to institutionally approved protocols. Rapidly dissect the brain and freeze it in isopentane cooled with dry ice.[8]
-
Storage: Store the frozen brains at -80°C until sectioning.[1]
-
Cryosectioning: Mount the frozen brain onto a cryostat chuck. Section the brain at a thickness of 16-20 µm.[8][9]
-
Slide Mounting: Thaw-mount the tissue sections onto charged microscope slides (e.g., Superfrost Plus).[8]
-
Slide Storage: Store the slide-mounted sections desiccated at -80°C until the day of the experiment.[6]
II. In Vitro Receptor Autoradiography Workflow
Caption: General workflow for in vitro receptor autoradiography.
III. Competition Binding Assay Protocol for this compound
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D3 receptor by measuring its ability to compete with the binding of a known D3-selective radioligand, [¹²⁵I]HY-3-24.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5.[6]
-
Radioligand: [¹²⁵I]HY-3-24 (concentration determined by saturation studies, typically around the Kd value, e.g., 0.3 nM).[6]
-
Competitor: this compound (a range of concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Non-specific Binding Control: A high concentration of a known D3 antagonist (e.g., 10 µM haloperidol or unlabeled HY-3-24).[8]
-
Wash Buffer: Ice-cold Assay Buffer.
Procedure:
-
Slide Preparation: Remove the slide-mounted tissue sections from the -80°C freezer and allow them to warm to room temperature for 20 minutes.[6]
-
Pre-incubation: Place the slides in a slide mailer with cold Assay Buffer for 10-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[6][9]
-
Incubation: Incubate the sections with the Assay Buffer containing:
-
Total Binding: [¹²⁵I]HY-3-24 at a single concentration (e.g., 0.3 nM).
-
Competition: [¹²⁵I]HY-3-24 plus varying concentrations of this compound.
-
Non-specific Binding: [¹²⁵I]HY-3-24 plus a high concentration of a D3 antagonist (e.g., 10 µM haloperidol).[8]
-
Incubate for 60-120 minutes at room temperature.[8]
-
-
Washing: To remove unbound radioligand, rapidly wash the slides in ice-cold Wash Buffer (e.g., 2 washes of 10 minutes each).[8] Perform a final brief dip in ice-cold distilled water to remove buffer salts.[9]
-
Drying: Dry the slides under a stream of cool, dry air.
-
Imaging:
-
Appose the dried slides to a phosphor imaging screen in a light-tight cassette.[9]
-
Expose for a suitable period (e.g., 24-72 hours), depending on the radioactivity.
-
Scan the screen using a phosphorimager.
-
-
Data Analysis:
-
Define regions of interest (ROIs) on the scanned images corresponding to brain areas with high D3 receptor expression (e.g., nucleus accumbens, islands of Calleja).[6]
-
Quantify the signal intensity in the ROIs.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [¹²⁵I]HY-3-24 against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary
The following table summarizes representative binding data for dopamine D3 receptor ligands. Note that the Ki for this compound would be determined experimentally using the protocol above. The values for PF-4363467, a compound derived from a this compound scaffold, are included for reference.[2]
| Compound/Radioligand | Parameter | Value | Receptor | Reference |
| [¹²⁵I]HY-3-24 | Kd | 0.34 ± 0.22 nM | Human D3 | [6] |
| Bmax | 38.91 ± 2.39 fmol/mg | Human D3 | [6] | |
| HY-3-24 (unlabeled) | Ki | 0.67 ± 0.11 nM | Human D3 | [6] |
| Ki | 86.7 ± 11.9 nM | Human D2 | [6] | |
| PF-4363467 | Ki | 3.1 nM | Human D3 | [2] |
| Ki | 692 nM | Human D2 | [2] | |
| This compound | Ki | To be determined | D3 | - |
Note: Kd (dissociation constant) represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. Bmax (maximum binding capacity) reflects the density of receptors in the tissue. Ki (inhibition constant) indicates the affinity of a competing ligand (e.g., this compound) for the receptor. Lower Kd and Ki values signify higher binding affinity.
References
- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Autoradiography [fz-juelich.de]
Troubleshooting & Optimization
Optimizing PNU-177864 dosage for animal studies to avoid toxicity
Disclaimer: The following information is intended for research professionals and is based on established principles of toxicology and pharmacology. Currently, there is a lack of publicly available, specific preclinical data for PNU-177864. Therefore, this guide provides general troubleshooting advice and best practices applicable to early-stage in vivo evaluation of novel compounds with similar intended applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dopamine D3 receptor antagonist. Its therapeutic potential is being explored in conditions where modulation of the dopaminergic system is considered beneficial, such as schizophrenia. As an antagonist, it blocks the binding of dopamine to the D3 receptor, thereby inhibiting its downstream signaling.
Q2: What are the common challenges encountered when determining the initial dosage of a novel compound like this compound for animal studies?
Researchers often face challenges in extrapolating in vitro efficacy to an in vivo dose. Initial dose selection is a critical step and is often guided by a combination of in vitro potency (e.g., IC50 or Ki values), preliminary pharmacokinetic data (if available), and literature data on compounds with similar mechanisms of action. A common issue is the disconnect between the concentration effective in a cell-based assay and the dose required to achieve a therapeutic concentration at the target tissue in a living organism, which is influenced by factors like absorption, distribution, metabolism, and excretion (ADME).
Q3: What are the typical signs of toxicity to monitor for in animal studies with a dopamine receptor antagonist?
Given its mechanism of action, potential toxicity signs could be related to the central nervous system (CNS) and off-target effects. Researchers should closely monitor for:
-
Behavioral Changes: Sedation, lethargy, hyperactivity, stereotyped behaviors (e.g., repetitive grooming or gnawing), ataxia (loss of coordination), or catalepsy.
-
Physiological Changes: Alterations in body temperature, respiratory rate, and cardiovascular parameters (heart rate and blood pressure).
-
General Health: Changes in body weight, food and water consumption, and overall appearance (e.g., piloerection, hunched posture).
Q4: How can I design a preliminary dose-range finding study to minimize toxicity?
A well-designed dose-range finding (DRF) study is crucial. A common approach is to use a small number of animals per dose group and to test a wide range of doses, often spaced logarithmically (e.g., 1, 3, 10, 30 mg/kg). The study should start with a low dose, predicted to be sub-therapeutic, and gradually escalate. Key elements of a DRF study include:
-
Staggered Dosing: Dose animals in a sequential manner, allowing for observation of acute toxicity at a lower dose before proceeding to a higher dose.
-
Intensive Monitoring: Conduct frequent clinical observations, especially in the first few hours after dosing, to detect any acute adverse effects.
-
Limited Duration: DRF studies are typically short-term (e.g., single dose or a few days of dosing).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High mortality or severe adverse events at the lowest tested dose. | The selected starting dose was too high. The compound may have a narrow therapeutic index. | Immediately halt the study. Re-evaluate the starting dose based on all available in vitro and in silico data. Consider starting at a significantly lower dose (e.g., 1/10th or 1/100th of the initial dose). |
| No observable therapeutic effect even at the highest tested dose. | Poor bioavailability or rapid metabolism of the compound. The compound may not be reaching the target tissue at a sufficient concentration. The chosen animal model may not be appropriate. | Conduct pharmacokinetic (PK) studies to determine the plasma and brain concentrations of this compound. If exposure is low, consider formulation changes or a different route of administration. Re-evaluate the suitability of the animal model for the therapeutic hypothesis. |
| Inconsistent results between animals in the same dose group. | Variability in drug administration (e.g., inaccurate dosing volume). Individual differences in animal metabolism or health status. | Ensure meticulous dosing technique and accurate calibration of equipment. Increase the number of animals per group to improve statistical power. Ensure all animals are healthy and of a consistent age and weight at the start of the study. |
| Unexpected toxicity profile not predicted by the mechanism of action. | Off-target effects of the compound. Formation of a toxic metabolite. | Conduct in vitro safety profiling against a panel of receptors, ion channels, and enzymes to identify potential off-target activities. Perform metabolite identification studies to determine if toxic metabolites are being formed in vivo. |
Experimental Protocols
As no specific experimental data for this compound is publicly available, the following are generalized protocols for key experiments in the early preclinical assessment of a novel CNS compound.
Protocol 1: Single-Dose Acute Toxicity Study in Rodents
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of a test compound.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group (n=3-5 per sex per group).
-
Dose Selection: Based on preliminary data, select a range of at least 3-4 doses, plus a vehicle control group. Doses should be spaced to elicit a range of responses from no effect to clear toxicity.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observations:
-
Continuously monitor animals for the first 30 minutes post-dose, then at 1, 2, 4, and 24 hours.
-
Record clinical signs of toxicity, including changes in behavior, posture, and autonomic function.
-
Measure body weights daily for 14 days.
-
-
Endpoint: The study is typically terminated after 14 days. A gross necropsy is performed on all animals to identify any macroscopic organ abnormalities.
Protocol 2: In Vivo Efficacy Assessment in a Schizophrenia Animal Model (e.g., Amphetamine-Induced Hyperlocomotion)
Objective: To evaluate the potential antipsychotic-like activity of this compound.
Methodology:
-
Animal Model: Use adult male rodents (e.g., Wistar rats).
-
Habituation: Acclimate animals to the testing environment (e.g., open-field arenas) for a set period (e.g., 30-60 minutes) for several days prior to the experiment.
-
Treatment:
-
Administer this compound or vehicle at various doses.
-
After a pre-determined pretreatment time (based on anticipated PK), administer a psychostimulant such as d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.
-
-
Behavioral Assessment:
-
Immediately place the animals back into the open-field arenas.
-
Use an automated tracking system to record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis: Compare the locomotor activity of the this compound treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in hyperlocomotion suggests potential antipsychotic-like efficacy.
Visualizations
Identifying and minimizing PNU-177864 off-target binding profile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the off-target binding profile of PNU-177864, a selective dopamine D3 receptor antagonist.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the experimental investigation of this compound's off-target effects.
Issue 1: Investigating Drug-Induced Phospholipidosis
This compound is a cationic amphiphilic drug, a class of compounds known to potentially induce phospholipidosis. This condition is characterized by the excessive accumulation of phospholipids within lysosomes.
Experimental Protocol: Cell-Based Assay for Phospholipidosis Detection
This protocol outlines a method to assess the potential of this compound to induce phospholipidosis in a cell-based assay using a fluorescent probe.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
Positive control (e.g., Amiodarone, a known inducer of phospholipidosis)
-
Negative control (e.g., DMSO, vehicle)
-
Fluorescent phospholipidosis detection reagent (e.g., LipidTox™ Red)
-
Hoechst 33342 (for nuclear staining)
-
96-well clear-bottom black plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density that will result in a sub-confluent monolayer at the time of analysis. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, the positive control, and the negative control in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 48-72 hours.
-
Staining: Add the fluorescent phospholipidosis detection reagent and Hoechst 33342 to the wells and incubate according to the manufacturer's instructions.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analysis: Quantify the fluorescence intensity of the phospholipidosis probe per cell. An increase in fluorescence compared to the negative control indicates the induction of phospholipidosis.
Troubleshooting Common Problems:
| Problem | Possible Cause | Solution |
| High Background Fluorescence | - Autofluorescence of the compound. - Non-specific binding of the dye. - Cell death leading to membrane disruption. | - Include a "compound only" control well (no cells) to measure its intrinsic fluorescence. - Optimize the concentration of the fluorescent dye. - Ensure cell viability is high by performing a cytotoxicity assay in parallel. |
| No Signal with Positive Control | - Inactive positive control. - Insufficient incubation time. - Incorrect filter set on the microscope. | - Use a fresh, validated batch of the positive control. - Increase the incubation time with the compounds. - Verify the excitation and emission spectra of the dye and use the appropriate filters. |
| High Variability Between Replicates | - Uneven cell seeding. - Inaccurate pipetting of compounds. - Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper technique. - Avoid using the outer wells of the plate or fill them with sterile PBS. |
Experimental Workflow for Phospholipidosis Assay
Workflow for the cell-based phospholipidosis assay.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for this compound besides the dopamine D3 receptor?
A1: Based on the pharmacology of other dopamine D3 receptor antagonists, the most probable off-targets are other G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptor subtypes. There is significant structural homology and overlap in the structure-activity relationships (SAR) between dopamine and serotonin receptor ligands.[1] Therefore, it is highly recommended to perform a selectivity screen against a panel of serotonin receptors.
Q2: How can I experimentally determine the off-target binding profile of this compound?
A2: A comprehensive approach to determine the off-target binding profile includes:
-
Broad Panel Screening: Utilize a commercial service that offers screening against a large panel of receptors, enzymes, and ion channels. This will provide a broad overview of potential off-target interactions.
-
Radioligand Binding Assays: For specific, suspected off-targets like serotonin receptors, perform competitive radioligand binding assays to determine the binding affinity (Ki) of this compound.
-
Functional Assays: If binding is detected, follow up with functional assays (e.g., cAMP measurement, calcium flux) to determine if this compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor.[2]
Q3: What is the mechanism of drug-induced phospholipidosis?
A3: Drug-induced phospholipidosis is thought to occur when cationic amphiphilic drugs, like this compound, accumulate in the acidic environment of lysosomes.[3] This accumulation can lead to the inhibition of lysosomal phospholipases, enzymes responsible for the breakdown of phospholipids.[4] The impaired degradation results in the buildup of phospholipids and the formation of characteristic multi-lamellar bodies within the lysosomes.[5]
Signaling Pathway Implicated in Drug-Induced Phospholipidosis
Mechanism of cationic amphiphilic drug-induced phospholipidosis.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect and use this concentration for your experiments.
-
Use a Structurally Unrelated D3 Antagonist: As a control, use another selective D3 antagonist with a different chemical scaffold to confirm that the observed effects are due to D3 receptor antagonism and not an off-target effect specific to this compound's structure.
-
Knockdown/Knockout Models: If possible, use cell lines or animal models where the D3 receptor has been knocked down or knocked out to verify that the biological effect of this compound is D3-dependent.
Quantitative Data Summary
Table 1: Template for this compound Off-Target Binding Profile
| Target | Assay Type | This compound Ki (nM) | Selectivity vs. D3 Receptor |
| Dopamine D3 | Radioligand Binding | e.g., 1.5 | 1x |
| Dopamine D2 | Radioligand Binding | e.g., >1000 | >667x |
| Serotonin 5-HT1A | Radioligand Binding | Enter experimental value | Calculate |
| Serotonin 5-HT2A | Radioligand Binding | Enter experimental value | Calculate |
| Serotonin 5-HT2B | Radioligand Binding | Enter experimental value | Calculate |
| ... | ... | ... | ... |
This table should be populated with experimentally determined values.
References
- 1. High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging mechanisms of drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of PNU-177864 in rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PNU-177864 in rat models. Given the limited public data on specific side effects of this compound, this guide is based on the known pharmacology of dopamine D3 receptor antagonists, general principles of rodent toxicology studies, and best practices for in vivo experiments.
Disclaimer
This document is for informational purposes only and should not replace a comprehensive, study-specific risk assessment. All animal experiments should be conducted in accordance with institutional and national animal welfare guidelines.
Troubleshooting Guide: Unexpected Side Effects
This section addresses potential unexpected outcomes during your experiments with this compound in a question-and-answer format.
Q1: We observed significant changes in the rats' motor activity (hyperactivity or hypoactivity) shortly after oral gavage with this compound. What could be the cause and how should we proceed?
Symptom: Altered locomotor activity (increase or decrease) within hours of dosing.
Possible Causes:
-
Pharmacological Effect: this compound is a dopamine D3 receptor antagonist. The D3 receptor is involved in the modulation of locomotion. Blockade of this receptor could lead to changes in motor activity.
-
Stress Response: The handling and oral gavage procedure itself can be stressful for rats, potentially leading to transient changes in activity.[1][2][3]
-
Vehicle Effect: The vehicle used to dissolve or suspend this compound might have its own effects on the animals.
-
Dose-Related Toxicity: The observed effect might be an early sign of toxicity at the administered dose.
Recommended Actions:
-
Systematic Observation: Implement a standardized functional observational battery (FOB) to systematically assess behavioral changes, including activity levels, at multiple time points post-dosing.
-
Control Groups: Ensure your study includes a vehicle-only control group to differentiate the effects of the compound from those of the vehicle and the gavage procedure.
-
Dose-Response Assessment: If not already part of the study design, consider a dose-response study to determine if the effect is dose-dependent.
-
Acclimatization: Ensure rats are properly acclimated to handling and the gavage procedure to minimize stress-induced responses.[3]
-
Refine Gavage Technique: Review and refine the oral gavage technique to minimize stress and potential for injury. Using sucrose-coated gavage needles has been shown to reduce stress in mice.[1]
Q2: Following several days of this compound administration, we are noticing a decrease in food and water intake, leading to weight loss. What steps should we take?
Symptom: Reduced food and water consumption and subsequent body weight loss.
Possible Causes:
-
Compound-Related Anorexia: Dopamine pathways are involved in regulating appetite and motivation. Antagonism of D3 receptors might lead to decreased motivation to eat.
-
Gastrointestinal Distress: The compound could be causing nausea or other GI discomfort.
-
General Malaise/Toxicity: Reduced food and water intake are common signs of systemic toxicity in rodents.[4]
-
Stress: Chronic stress from daily dosing can also lead to decreased appetite.
Recommended Actions:
-
Daily Monitoring: Continue to meticulously record body weight, food consumption, and water intake daily.
-
Palatability: If the compound is administered in the feed, consider if it has an unpalatable taste.
-
Clinical Observations: Closely observe the animals for other signs of toxicity, such as changes in posture, grooming, or the presence of Piloerection.
-
Veterinary Consultation: Consult with a laboratory animal veterinarian to rule out other causes and to discuss supportive care options if necessary.
-
Dose Adjustment: Consider reducing the dose to see if the effect is mitigated.
Q3: Some rats are exhibiting unusual, repetitive behaviors (stereotypies) like excessive grooming or gnawing. Is this related to this compound?
Symptom: Emergence of stereotypic behaviors.
Possible Causes:
-
Dopaminergic Modulation: Alterations in dopamine signaling are strongly linked to stereotypic behaviors. While D3 antagonism is being investigated for its potential to reduce certain compulsive behaviors, off-target effects or complex downstream signaling could potentially induce stereotypies.
-
Central Nervous System (CNS) Toxicity: This could be a manifestation of a more generalized CNS effect.
Recommended Actions:
-
Behavioral Scoring: Use a standardized scoring system to quantify the frequency and duration of the stereotypic behaviors.
-
Video Recording: Record the animals' behavior for later, blinded analysis.
-
Neurological Examination: Conduct a basic neurological examination to check for other CNS-related changes (e.g., changes in gait, righting reflex).
Q4: We have observed an unexpected number of premature deaths in the high-dose group, some preceded by respiratory distress. What could be the cause?
Symptom: Mortality, potentially associated with labored breathing.
Possible Causes:
-
Gavage Error: Inadvertent administration of the compound into the trachea is a potential complication of oral gavage and can lead to immediate respiratory distress and death.[1]
-
Aspiration Pneumonia: Gastroesophageal reflux of the formulation after gavage can lead to aspiration into the lungs, causing inflammation and potentially death. This is a known risk, especially with certain formulations or high volumes.[5][6]
-
Cardiovascular Effects: Unwanted cardiovascular side effects are a common reason for drug candidate failure.[7] this compound could be causing cardiotoxicity.
-
Acute Systemic Toxicity: The dose may be exceeding the maximum tolerated dose (MTD).
Recommended Actions:
-
Necropsy: Perform a thorough necropsy on all deceased animals, with a particular focus on the esophagus, trachea, and lungs to look for evidence of gavage error or aspiration. Histopathological examination is highly recommended.
-
Review Gavage Technique and Volume: Ensure all personnel are highly proficient in oral gavage. The volume administered should be appropriate for the size of the rat.
-
Cardiovascular Monitoring: If cardiovascular effects are suspected, consider incorporating telemetry or other methods to monitor heart rate, blood pressure, and ECG in a subset of animals.[8][9]
-
Dose Range Finding Study: It may be necessary to conduct a preliminary dose range-finding study to better establish the MTD.
Frequently Asked Questions (FAQs)
Q: What is the known mechanism of action of this compound?
A: this compound is a potent and selective dopamine D3 receptor antagonist. It has been investigated for its potential antischizophrenic activity. It is also known to induce phospholipidosis in vivo.
Q: What are the expected therapeutic effects of a dopamine D3 receptor antagonist in rats?
A: Based on preclinical studies with various D3 antagonists, potential effects include modulation of addictive behaviors, improvement in cognitive deficits, and reduction of stress-induced behaviors.[10][11][12][13][14][15][16]
Q: Are there any known pharmacokinetic data for this compound in rats?
Q: What general toxicological endpoints should be monitored in a rat study with a novel compound like this compound?
A: Standard toxicology studies in rats typically monitor a range of parameters.
Data Presentation: Key Parameters to Monitor in Rat Toxicology Studies
| Parameter Category | Specific Endpoints | Frequency of Measurement |
| Clinical Observations | Cage-side observations for signs of toxicity (e.g., changes in posture, activity, breathing), detailed weekly physical examinations. | At least once daily. |
| Body Weight | Individual animal body weights. | At least twice weekly. |
| Food & Water Consumption | Measurement of food and water intake per cage. | At least weekly. |
| Hematology | Complete blood count (CBC) including red blood cells, white blood cells, platelets, and hemoglobin. | At termination; interim measurements may be included. |
| Clinical Chemistry | Serum levels of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes, glucose, and lipids. | At termination; interim measurements may be included. |
| Urinalysis | Volume, specific gravity, pH, protein, glucose, ketones, and microscopic examination of sediment. | At termination. |
| Gross Pathology | Full necropsy of all animals with recording of any macroscopic abnormalities. | At termination. |
| Organ Weights | Weights of key organs (e.g., liver, kidneys, spleen, brain, heart, gonads). | At termination. |
| Histopathology | Microscopic examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from all groups. | At termination. |
Experimental Protocols
Protocol 1: Oral Gavage in Rats
Objective: To administer a precise dose of a test substance directly into the stomach of a rat.
Materials:
-
Appropriately sized gavage needle (stainless steel, ball-tipped).
-
Syringe.
-
Test substance formulation.
-
Towel for restraint.
Procedure:
-
Animal Restraint: Gently restrain the rat, ensuring it cannot move its head. The body should be held firmly but without restricting breathing.
-
Gavage Needle Insertion: With the rat's head tilted slightly upwards to straighten the path to the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advancement to Esophagus: Pass the needle along the roof of the mouth and into the esophagus. There should be no resistance. If resistance is felt, or the animal begins to struggle excessively, withdraw the needle immediately.
-
Stomach Placement: Advance the needle until the tip is estimated to be in the stomach (approximately to the level of the last rib).
-
Substance Administration: Slowly depress the syringe plunger to deliver the substance.
-
Withdrawal: Smoothly and slowly withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the rat to its cage and monitor for any immediate adverse reactions (e.g., choking, respiratory distress).
Visualizations
Signaling Pathways and Workflows
Caption: this compound mechanism and potential outcomes.
Caption: Logical workflow for addressing adverse events.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and daturaolone in Sprague Dawley rats [frontiersin.org]
- 5. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 8. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of the Dopamine D3 Receptor Attenuates Opioids-Induced Addictive Behaviours Associated with Inhibiting the Mesolimbic Dopamine System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dopamine D3 Receptor Antagonism Reverses the Escalation of Oxycodone Self-administration and Decreases Withdrawal-Induced Hyperalgesia and Irritability-Like Behavior in Oxycodone-Dependent Heterogeneous Stock Rats [frontiersin.org]
- 12. Selective dopamine D3 receptor antagonism significantly attenuates stress-induced immobility in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating PNU-177864-Induced Phospholipidosis in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address PNU-177864-induced phospholipidosis in cell culture experiments.
I. Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments with this compound.
Problem 1: Excessive Phospholipid Accumulation Observed
Symptoms:
-
High signal intensity in fluorescent phospholipidosis assays (e.g., LipidTOX™, NBD-PE).
-
Presence of numerous intracellular vacuoles or lamellar bodies observed via microscopy.
-
Altered cellular morphology.
Possible Causes:
-
High concentration of this compound.
-
Prolonged exposure to this compound.
-
High sensitivity of the cell line to cationic amphiphilic drugs (CADs).
Suggested Solutions:
-
Concentration Optimization:
-
Action: Perform a dose-response study to identify the minimum effective concentration of this compound that achieves the desired pharmacological effect with the lowest induction of phospholipidosis.
-
Rationale: Reducing the concentration of the inducing agent is the most direct way to decrease phospholipid accumulation.
-
-
Time-Course Experiment:
-
Action: Conduct a time-course experiment to determine the onset and progression of phospholipidosis. This will help in selecting an optimal experimental endpoint where the primary drug effect is observable before significant phospholipidosis occurs.
-
Rationale: Phospholipidosis is a time-dependent process. Shorter incubation times may be sufficient to observe the desired biological activity of this compound without inducing significant phospholipid accumulation.
-
-
Drug Washout and Recovery:
-
Action: After the initial treatment with this compound, wash the cells with fresh culture medium and incubate for a period (e.g., 24-72 hours) to assess the reversibility of phospholipidosis.[1][2]
-
Rationale: Drug-induced phospholipidosis is often a reversible process.[1][3][4] Removing the drug from the culture medium can allow the cells to clear the accumulated phospholipids.
-
Experimental Workflow for Drug Washout:
Caption: Workflow for assessing the reversibility of phospholipidosis.
Problem 2: Difficulty in Distinguishing Phospholipidosis from Cytotoxicity
Symptoms:
-
Increased fluorescent signal in phospholipidosis assays co-occurring with signs of cell death (e.g., membrane blebbing, detachment).
-
Confounding results in cell viability assays.
Possible Causes:
-
This compound concentration is too high, leading to both phospholipidosis and cytotoxicity.
-
The chosen assay for phospholipidosis is sensitive to changes in membrane integrity caused by cell death.
Suggested Solutions:
-
Multiplexed Assays:
-
Action: Simultaneously assess phospholipidosis and cytotoxicity using compatible assays. For example, use a fluorescent phospholipidosis probe along with a marker for cell viability (e.g., Calcein-AM for live cells) or cell death (e.g., propidium iodide for dead cells).
-
Rationale: This allows for the direct correlation of phospholipid accumulation with cell health status on a per-cell or population basis.
-
-
Lower this compound Concentration:
-
Action: Reduce the concentration of this compound to a level that induces detectable phospholipidosis without causing significant cytotoxicity.
-
Rationale: Separating the two effects is crucial for understanding the specific impact of phospholipidosis on cellular function.
-
Logical Relationship of Phospholipidosis and Cytotoxicity:
Caption: Relationship between this compound, phospholipidosis, and cytotoxicity.
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause phospholipidosis?
A1: this compound is a potent and selective dopamine D3 receptor antagonist.[5] Like many other cationic amphiphilic drugs (CADs), its chemical structure, which contains both a hydrophobic ring system and a hydrophilic, positively charged amine group, is thought to be responsible for inducing phospholipidosis.[6] The proposed mechanism involves the drug accumulating in the acidic environment of lysosomes, where it may inhibit the activity of phospholipases, the enzymes responsible for breaking down phospholipids.[7] This inhibition leads to the accumulation of phospholipids and the formation of characteristic lamellar bodies within the lysosomes.[3][8]
Signaling Pathway of CAD-Induced Phospholipidosis:
Caption: Proposed mechanism of this compound-induced phospholipidosis.
Q2: Is this compound-induced phospholipidosis reversible?
A2: While specific data for this compound is limited, drug-induced phospholipidosis by other cationic amphiphilic drugs is generally considered a reversible process.[1][3][4] Upon removal of the inducing drug, cells can often restore normal phospholipid metabolism and clear the accumulated lipids.[1] The rate and extent of reversal can depend on the specific compound, its concentration, the duration of exposure, and the cell type.[9]
Q3: Are there any compounds I can co-administer to mitigate this compound-induced phospholipidosis?
A3: Currently, there are no universally established "antidotes" for drug-induced phospholipidosis that can be co-administered without affecting the primary activity of the drug under investigation. Mitigation strategies primarily focus on optimizing experimental parameters (concentration, duration) or modifying the chemical structure of the drug itself during the development phase.[10] For an existing compound like this compound, the most practical approach in a research setting is to carefully manage the experimental conditions as outlined in the Troubleshooting Guide.
Q4: How can I quantify the extent of phospholipidosis induced by this compound?
A4: Several in vitro methods are available to quantify phospholipidosis. High-content imaging or flow cytometry using fluorescent probes are common and relatively high-throughput approaches.[11][12]
| Assay Method | Principle | Throughput | Remarks |
| Fluorescent Probes (e.g., LipidTOX™, NBD-PE) | Fluorescently labeled phospholipids are taken up by cells and accumulate in lysosomes. An increase in fluorescence intensity indicates phospholipidosis.[6][13] | High | Amenable to plate-based readers, high-content imagers, and flow cytometry.[11][14] |
| Nile Red Staining | A fluorescent dye that stains intracellular lipid droplets. While not specific to phospholipids, it is often used as a general indicator of lipid accumulation. | Medium-High | Can be less specific than phospholipid probes. |
| Transmission Electron Microscopy (TEM) | The "gold standard" method that allows for the direct visualization of multilamellar bodies within lysosomes.[6][8] | Low | Time-consuming and requires specialized equipment and expertise.[6] |
Q5: What cell lines are suitable for studying this compound-induced phospholipidosis?
A5: Cell lines commonly used for studying drug-induced phospholipidosis include human hepatoma cells like HepG2, as they are metabolically active and widely accepted for in vitro toxicology studies.[8][9] Other cell types, such as macrophage-like cell lines (e.g., U937), can also be used. The choice of cell line may depend on the specific research question and the tissue-specific effects of this compound being investigated.
III. Experimental Protocols
Protocol 1: Quantification of Phospholipidosis using a Fluorescent Probe (LipidTOX™ Red) and High-Content Imaging
Objective: To quantify the dose-dependent induction of phospholipidosis by this compound.
Materials:
-
Cell line of choice (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
LipidTOX™ Red Phospholipidosis Detection Reagent
-
Hoechst 33342 nuclear stain
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
96-well clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer at the time of analysis. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Staining and Treatment: Dilute the LipidTOX™ Red reagent in the medium containing the different concentrations of this compound. Remove the old medium from the cells and add the this compound/LipidTOX™ Red-containing medium.
-
Incubation: Incubate the plate for the desired time (e.g., 24-72 hours) at 37°C and 5% CO2.
-
Fixation and Nuclear Staining: After incubation, carefully remove the medium. Add a solution of 4% paraformaldehyde containing Hoechst 33342 to each well and incubate for 15-20 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells two to three times with phosphate-buffered saline (PBS).
-
Imaging: Acquire images using a high-content imaging system. Use the blue channel for the Hoechst-stained nuclei and the red channel for the LipidTOX™ Red signal.
-
Image Analysis: Use the imaging software to identify individual cells based on the nuclear stain. Quantify the intensity and/or number of fluorescent puncta (representing accumulated phospholipids) within each cell.
Data Analysis: Plot the average fluorescence intensity per cell against the concentration of this compound to generate a dose-response curve.
Protocol 2: Assessment of Phospholipidosis Reversibility
Objective: To determine if this compound-induced phospholipidosis is reversible upon drug withdrawal.
Materials:
-
Same as Protocol 1.
Procedure:
-
Induction Phase: Treat cells with a concentration of this compound known to induce phospholipidosis (determined from Protocol 1) and a vehicle control for a set period (e.g., 48 hours). A subset of wells should be fixed and stained at this point to represent the peak induction.
-
Washout Phase: For the remaining wells, gently remove the this compound-containing medium. Wash the cells twice with fresh, drug-free medium.
-
Recovery Phase: Add fresh, drug-free medium to the washed cells and return them to the incubator.
-
Time-Point Analysis: At various time points after the washout (e.g., 24, 48, and 72 hours), fix and stain separate sets of wells as described in Protocol 1.
-
Imaging and Analysis: Acquire and analyze images for each time point to quantify the level of phospholipidosis.
Data Analysis: Compare the fluorescence intensity at each recovery time point to the peak induction level and the vehicle control. A decrease in fluorescence over time indicates reversal.
References
- 1. Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Drug-induced Phospholipidosis -Pathological Aspects and Its Prediction [jstage.jst.go.jp]
- 6. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular studies of the induction of cellular phospholipidosis by cationic amphiphilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Medicinal chemistry strategies to minimize phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accellerate.me [accellerate.me]
- 12. A 96-well flow cytometric screening assay for detecting in vitro phospholipidosis-induction in the drug discovery phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of an in vitro screen for phospholipidosis using a high-content biology platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-177864 Solution Stability & Degradation: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of PNU-177864 in solution and understanding its potential degradation pathways. As detailed stability data for this compound is not extensively published, this guide offers a framework for identifying and troubleshooting common stability issues based on the molecule's chemical structure and general principles of pharmaceutical analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has developed a yellow tint. What could be the cause?
A1: A change in color, such as the appearance of a yellow tint, is often indicative of chemical degradation. This could be due to oxidation of the amine portion of the molecule or other chromophore-generating degradation products. It is recommended to prepare fresh solutions and to store stock solutions protected from light and at low temperatures (e.g., -20°C or -80°C). Consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q2: I'm observing a decrease in the concentration of this compound in my aqueous stock solution over a short period. What are the likely causes and how can I mitigate this?
A2: A rapid decrease in concentration can be due to several factors:
-
Hydrolysis: The sulfonamide group in this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Ensure your solution is buffered to a pH where the compound is most stable (typically near neutral pH for many compounds, but this needs to be experimentally determined).
-
Adsorption: Highly lipophilic compounds can adsorb to the surface of plastic storage vessels. It is advisable to use low-adsorption plasticware or glass vials for storage.
-
Precipitation: If the concentration of your stock solution is near its solubility limit, a decrease in temperature could cause it to precipitate out of solution. Visually inspect for any particulate matter.
To mitigate these, prepare solutions in a suitable buffer, use appropriate storage containers, and consider preparing more dilute stock solutions if solubility is an issue.
Q3: What are the best practices for storing this compound solutions to ensure long-term stability?
A3: For optimal stability, this compound solutions should be:
-
Stored at low temperatures, such as -20°C or -80°C.
-
Protected from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Stored in tightly sealed containers to prevent solvent evaporation and exposure to oxygen.
-
Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered with this compound solutions.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the stock solution or assay buffer.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Use a fresh vial of this compound to prepare a new stock solution. Analyze the concentration and purity of both the old and new stock solutions using a suitable analytical method like HPLC-UV.
-
Assess Stability in Assay Buffer: Incubate this compound in the assay buffer for the duration of the experiment. At various time points, measure the concentration of the compound to check for degradation.
-
Check for Compound-Media Interactions: Some components of cell culture media can interact with or degrade the compound. Run a control experiment with this compound in the media without cells.
-
Issue 2: Appearance of new peaks in HPLC chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradation Conditions: Determine if the degradation is triggered by light, temperature, pH, or oxidative stress. Conduct forced degradation studies (see Experimental Protocols section) to identify the key factors.
-
Identify Degradants: If resources permit, use mass spectrometry (LC-MS) to identify the mass of the degradation products, which can provide clues about the degradation pathway.
-
Optimize Storage and Handling: Based on the degradation triggers, modify your storage and handling procedures to minimize the formation of these new peaks.
-
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to understand the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV/MS system
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and a solution in an oven at 60°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each sample, neutralize if necessary, and analyze by HPLC-UV/MS. Quantify the amount of this compound remaining and identify any major degradation products.
Data Presentation
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl (60°C) | 24 | |||
| 0.1 M NaOH (60°C) | 24 | |||
| 3% H₂O₂ (RT) | 24 | |||
| Heat (60°C, solution) | 24 | |||
| Photolysis | 24 |
Data in the table should be filled in based on experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Troubleshooting Decision Tree
PNU-177864 Dose-Response Analysis: Technical Support Center (Information Not Available)
Despite a comprehensive search for experimental data and protocols related to PNU-177864, we were unable to locate specific dose-response curve analysis, quantitative data (such as IC50 or EC50 values), or detailed experimental methodologies for this compound.
Our efforts to gather the necessary information to create a comprehensive technical support center with troubleshooting guides and FAQs for this compound were unsuccessful. The publicly available information confirms that this compound is a selective dopamine D3 receptor antagonist, but lacks the specific pharmacological data and detailed protocols required to fulfill the user's request for in-depth technical content.
The initial objective was to provide researchers, scientists, and drug development professionals with a detailed resource including:
-
Quantitative Data Tables: Summarizing key dose-response parameters like IC50 and EC50 values for easy comparison.
-
Detailed Experimental Protocols: Providing step-by-step methodologies for key in vitro assays.
-
Visualized Signaling Pathways and Workflows: Offering clear diagrams to illustrate the mechanism of action and experimental processes.
We recommend researchers seeking this information to:
-
Consult commercial suppliers of this compound for any available technical data sheets or application notes.
-
Perform targeted searches in scientific literature databases using alternative keywords or by looking for research that cites the original discovery of the compound.
-
If this compound was developed by a pharmaceutical company, check for any publicly available regulatory submission documents.
We will continue to monitor for any new information regarding this compound and will update our resources accordingly should relevant data become available.
Overcoming poor oral bioavailability of PNU-177864 in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the selective dopamine D₃ receptor antagonist, PNU-177864. The focus is on overcoming potential challenges related to its oral bioavailability in preclinical models.
Troubleshooting Guide
Q1: We are observing low and variable plasma concentrations of this compound after oral gavage in our rat model. What are the likely causes and how can we address this?
A1: Low and variable oral exposure can stem from several factors related to the physicochemical properties of this compound and its formulation.
-
Poor Aqueous Solubility: this compound is a complex organic molecule that may have limited solubility in gastrointestinal fluids. This can lead to incomplete dissolution and, consequently, poor absorption.
-
Precipitation in the GI Tract: Even if the compound is administered in a solubilized form (e.g., in a cosolvent system), it may precipitate upon contact with the aqueous environment of the stomach and intestines.
-
First-Pass Metabolism: While described as having good metabolic stability, extensive metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the drug back into the gut lumen, limiting its net absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). Also, assess its permeability using an in vitro model like the Caco-2 permeability assay.
-
Consider Enabling Formulations: Simple aqueous suspensions may be inadequate. We recommend exploring lipid-based or amorphous solid dispersion formulations. A case study on a similar PNU compound, PNU-91325, demonstrated a significant increase in oral bioavailability using supersaturatable formulations.[1][2]
-
Evaluate Excipient Selection: The choice of vehicle is critical. For example, a simple solution in polyethylene glycol (PEG) 400 can lead to drug precipitation upon administration.[1][2] The inclusion of precipitation inhibitors, such as hydroxypropyl methylcellulose (HPMC), can maintain a supersaturated state and enhance absorption.[1][2]
Q2: Our team is concerned about the potential for phospholipidosis with this compound, as it is a cationic amphiphilic drug. How can our formulation strategy mitigate this risk?
A2: Phospholipidosis is a known risk for cationic amphiphilic drugs and has been reported for this compound in preclinical studies.[3] This toxicity is often associated with high and sustained intracellular drug concentrations.
Mitigation Strategies:
-
Avoid Chronically High Dosing: The toxicity with this compound was observed at high doses that led to constant plasma levels over a 24-hour period.
-
Optimize Formulation for Controlled Exposure: Instead of formulations that aim for maximum absorption and high Cmax, consider controlled-release formulations that can provide therapeutic concentrations without excessive accumulation.
-
Monitor for Early Signs of Toxicity: In your preclinical studies, include endpoints to monitor for phospholipidosis, such as histopathological examination of relevant tissues (e.g., liver, lung, and kidney) and monitoring of relevant biomarkers.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting point for formulating this compound for oral dosing in preclinical studies?
A: For initial studies, a simple suspension in a vehicle like 0.5% methylcellulose with a surfactant such as 0.1% Tween 80 can be used. However, if poor exposure is observed, we strongly recommend progressing to more advanced formulations. A supersaturatable self-emulsifying drug delivery system (S-SEDDS) is a promising approach based on data from analogous compounds.[1][2]
Q: Are there any known drug-drug interactions to be aware of when co-administering this compound orally?
A: While specific interaction studies for this compound are not widely published, its potential as a substrate for efflux transporters like P-gp suggests that co-administration with potent inhibitors or inducers of these transporters could alter its pharmacokinetics. Caution is advised when using other compounds that are known to interact with these pathways.
Q: What preclinical species are most relevant for studying the oral bioavailability of this compound?
A: Both rats and dogs are commonly used preclinical species for pharmacokinetic studies.[4][5][6] It is important to note that significant species differences in metabolism and transporter activity can exist. Therefore, conducting studies in at least two different species is recommended to better predict human pharmacokinetics.
Data on Formulation Strategies for a PNU Analog
While specific oral bioavailability data for this compound is not publicly available, the following table summarizes the results from a study on a similar poorly water-soluble compound, PNU-91325, in dogs. This data illustrates the significant impact of formulation on oral bioavailability.
| Formulation Type | Composition | Mean Oral Bioavailability (F%) in Dogs | Reference |
| Cosolvent | PNU-91325 in neat polyethylene glycol (PEG) 400 | ~12% | [1][2] |
| Supersaturatable Cosolvent | PNU-91325 in propylene glycol (PG) + 20 mg/g HPMC | ~60% | [1][2] |
| Neat Tween Formulation | PNU-91325 in neat Tween | ~68% | [1][2] |
| S-SEDDS | 30% Cremophor, 9% PEG 400, 5% DMA, 18% Pluronic L44, 20% HPMC | ~76% | [1][2] |
Experimental Protocols
Below are detailed methodologies for preparing supersaturatable formulations, adapted from a successful study on the PNU analog, PNU-91325.[1][2] These protocols can serve as a starting point for developing formulations for this compound.
Protocol 1: Preparation of a Supersaturatable Cosolvent Formulation
-
Materials: this compound, Propylene Glycol (PG), Hydroxypropyl Methylcellulose (HPMC).
-
Procedure:
-
Weigh the desired amount of HPMC (e.g., 20 mg per gram of final formulation).
-
Add the HPMC to the required volume of Propylene Glycol.
-
Vortex and sonicate the mixture until the HPMC is fully dispersed.
-
Add the this compound to the PG/HPMC mixture to achieve the target concentration.
-
Vortex and sonicate until the this compound is completely dissolved.
-
Store the final formulation in a sealed container, protected from light.
-
Protocol 2: Preparation of a Supersaturatable Self-Emulsifying Drug Delivery System (S-SEDDS)
-
Materials: this compound, Cremophor (or other suitable surfactant), Polyethylene Glycol (PEG) 400, Dimethylacetamide (DMA), Pluronic L44 (or other suitable copolymer), Hydroxypropyl Methylcellulose (HPMC).
-
Procedure:
-
Prepare the lipid base by mixing the surfactant (e.g., Cremophor), cosolvent (e.g., PEG 400, DMA), and copolymer (e.g., Pluronic L44) in the desired ratios (see table above for an example).
-
Warm the mixture gently (e.g., to 40°C) to ensure homogeneity.
-
Add the required amount of this compound to the lipid base and stir until completely dissolved.
-
In a separate container, disperse the HPMC in the formulation with vigorous stirring until a homogenous mixture is obtained.
-
The resulting S-SEDDS should be a clear, isotropic liquid. Store in a sealed container.
-
Prior to administration, the S-SEDDS formulation is typically filled into hard gelatin capsules.
-
Visualizations
Caption: Workflow for addressing poor oral bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by S-SEDDS.
References
- 1. Enhanced oral bioavailability of a poorly water soluble drug PNU-91325 by supersaturatable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PNU 177864 hydrochloride | CAS 1783978-03-9 | PNU177864 | Tocris Bioscience [tocris.com]
- 4. Oral toxicity and pharmacokinetic studies of SHetA2, a new chemopreventive agent, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species Differences in Stereoselective Pharmacokinetics of HSG4112, A New Anti-Obesity Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PNU-177864 Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with PNU-177864, a selective dopamine D3 receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective antagonist of the dopamine D3 receptor. Its primary mechanism of action is to block the binding of dopamine to the D3 receptor, thereby inhibiting its downstream signaling pathways. D3 receptors are primarily coupled to Gαi/o proteins, and their activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound can modulate dopaminergic neurotransmission in specific brain regions.
Q2: What are the common experimental applications of this compound?
This compound is primarily used in preclinical research to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. Common applications include studies on neuropsychiatric disorders such as schizophrenia, substance use disorders, and Parkinson's disease.[1][2] It is often used in in vitro receptor binding assays, functional assays measuring downstream signaling, and in vivo behavioral studies in animal models.
Q3: We are observing high variability in our in vitro assay results. What could be the cause?
Variability in in vitro assays with this compound can stem from several factors:
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your assay buffer. Precipitation can lead to inconsistent concentrations.
-
Cell Line Integrity: If using cell-based assays, ensure the stable expression and health of the D3 receptors in your chosen cell line. Passage number and cell density can affect receptor expression levels.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all influence binding and functional responses. Consistency in these parameters is crucial.
-
Drug-Induced Phospholipidosis: As a cationic amphiphilic drug, this compound has the potential to induce phospholipidosis, which is the accumulation of phospholipids in lysosomes.[3][4] This can lead to cellular stress and off-target effects that may confound experimental results, particularly in cell-based assays.
Q4: Our in vivo behavioral studies are showing inconsistent dose-response relationships. What should we consider?
Inconsistent in vivo results can be influenced by:
-
Pharmacokinetics: The route of administration, dose, and formulation can significantly impact the bioavailability and brain penetration of this compound.
-
Animal Model: The species, strain, age, and sex of the animals can all affect their response to D3 receptor antagonists.
-
Behavioral Paradigm: The specific behavioral test being used and the level of habituation of the animals to the testing environment can introduce variability. For example, the effects of some D3 antagonists on motor activity can differ between habituated and non-habituated animals.
-
Off-Target Effects: Although highly selective for the D3 receptor, at higher concentrations, this compound may interact with other dopamine receptor subtypes or other molecular targets, leading to complex behavioral outputs.
Troubleshooting Guides
In Vitro Assay Variability
| Observed Issue | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio in Binding Assay | Insufficient receptor expression in cell membranes. | Verify receptor expression levels via Western blot or with a well-characterized control ligand. |
| Degradation of the radioligand. | Check the age and storage conditions of the radioligand. Perform a quality control check. | |
| High non-specific binding. | Optimize washing steps. Consider using a different filter type or blocking agent. | |
| Inconsistent IC50/Ki Values | Compound precipitation. | Visually inspect for precipitation. Prepare fresh stock solutions and ensure solubility in the final assay buffer. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. | |
| Pipetting errors. | Calibrate pipettes regularly. Use automated liquid handling for high-throughput screens if possible. | |
| Cell-Based Functional Assay Drift | Changes in cell health or receptor expression over passages. | Use cells within a defined passage number range. Regularly monitor cell morphology and viability. |
| Serum or other media components interfering with the assay. | Test the assay in a serum-free medium if possible, or screen different serum lots. | |
| Phospholipidosis-induced cytotoxicity. | Assess cellular health using a viability assay (e.g., MTT or LDH) in parallel with your functional assay. Consider using lower concentrations or shorter incubation times. |
In Vivo Study Variability
| Observed Issue | Potential Cause | Recommended Solution |
| High Inter-Animal Variability in Response | Inconsistent drug administration (e.g., i.p. injection variability). | Ensure proper training of personnel on injection techniques. Consider alternative routes of administration if variability persists. |
| Differences in animal stress levels. | Acclimate animals to the housing and testing environment. Handle animals consistently. | |
| Genetic drift in animal colonies. | Obtain animals from a reputable vendor and report the specific substrain used. | |
| Unexpected Behavioral Phenotypes | Off-target effects at higher doses. | Conduct a dose-response study to identify a dose range with the desired selective effect. Compare with other D3 antagonists with different chemical scaffolds. |
| Interaction with other neurotransmitter systems. | Consider the potential for downstream effects on other systems and design control experiments accordingly. | |
| Lack of a Clear Dose-Response | Poor bioavailability. | Perform pharmacokinetic studies to determine the plasma and brain concentrations of this compound at different doses. |
| Saturation of the therapeutic target at the doses tested. | Test a wider range of doses, including lower concentrations. |
Data Presentation
Table 1: Example Binding Affinity Profile of a Selective D3 Antagonist (SB-277011-A)
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | >1000 |
| Dopamine D2 | 80 |
| Dopamine D3 | 1 |
| Dopamine D4 | >1000 |
| Dopamine D5 | >1000 |
| (Data is illustrative and based on reported high selectivity) |
Table 2: Example Functional Potency of a Selective D3 Antagonist (SB-277011-A) in a cAMP Assay
| Cell Line | Agonist | Antagonist IC50 (nM) |
| CHO-hD3 | Dopamine | ~5 |
| CHO-hD2 | Dopamine | ~400 |
| (Data is illustrative and based on reported high selectivity) |
Experimental Protocols
Competitive Radioligand Binding Assay for Dopamine D3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D3 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D3-preferring antagonist.
-
This compound
-
Non-specific binding control: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate dilution of this compound, a fixed concentration of the radioligand (typically at its Kd), and the cell membrane suspension.
-
For total binding wells, add only assay buffer, radioligand, and membranes.
-
For non-specific binding wells, add assay buffer, radioligand, membranes, and the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Harvest the membranes onto filter mats using a cell harvester, and wash several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
In Vivo Rodent Behavioral Assay: Novel Object Recognition
Objective: To assess the effect of this compound on cognitive function in rodents.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like Tween 80).
-
Adult male rats or mice.
-
Open field arena.
-
Two sets of identical objects for familiarization and two different objects for testing.
Procedure:
-
Habituation: For 2-3 days, allow the animals to explore the empty open field arena for 5-10 minutes each day.
-
Drug Administration: On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the familiarization phase (e.g., 30 minutes).
-
Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase (T2): Place one of the familiar objects and one novel object in the arena and allow the animal to explore for a set period (e.g., 5 minutes).
-
Data Analysis: Score the time spent exploring each object during the test phase. Calculate a discrimination index (e.g., (Time with novel - Time with familiar) / (Time with novel + Time with familiar)). Compare the discrimination index between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
- 1. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Variability in D2-dopamine receptor density and affinity: a PET study with [11C]raclopride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-177864 Technical Support Center: Quality Control and Purity Assessment for Research Use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control (QC) and purity assessment of PNU-177864 for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound hydrochloride is a highly selective dopamine D₃ receptor antagonist.[1][2] Its chemical name is N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride.[1] It is utilized in neuroscience research, particularly in studies related to conditions with potential D₃ receptor involvement.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound desiccated at room temperature.[2]
Q3: What is the expected purity of this compound for research use?
A3: For research applications, this compound should have a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[1][2]
Q4: What are the solubility properties of this compound hydrochloride?
A4: this compound hydrochloride is soluble to 20 mM in water and to 100 mM in DMSO.[2]
Quality Control and Purity Assessment Data
A summary of the key quality control parameters for this compound is provided in the table below.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure of N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride | ¹H NMR, LC-MS |
| Purity | ≥99% | HPLC |
| Solubility (in Water) | Soluble to 20 mM | Solubilization Test |
| Solubility (in DMSO) | Soluble to 100 mM | Solubilization Test |
| Residual Solvents | To be determined based on synthesis; should meet standard guidelines (e.g., USP <467>) | Gas Chromatography (GC) |
Experimental Protocols
Identity Confirmation by ¹H NMR Spectroscopy
A detailed protocol for confirming the identity of this compound using ¹H NMR spectroscopy is outlined below.
Objective: To confirm the chemical structure of this compound by comparing its ¹H NMR spectrum with a reference spectrum or expected chemical shifts.
Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a clean NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the this compound structure.
-
Compare the obtained spectrum with a reference spectrum if available, or verify that the chemical shifts, splitting patterns, and integrations are consistent with the expected structure.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The following is a proposed HPLC method for assessing the purity of this compound, based on common methods for benzenesulfonamide derivatives.
Objective: To determine the purity of a this compound sample by separating it from any potential impurities.
Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in DMSO or a mixture of water and acetonitrile to a concentration of 1 mg/mL. |
Procedure:
-
Prepare the mobile phases.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the gradient program and collect the chromatogram.
-
Analyze the chromatogram to determine the area percent of the main peak corresponding to this compound. Purity is calculated as: (Area of this compound Peak / Total Peak Area) x 100%.
Troubleshooting Guides
Issue 1: Inconsistent Purity Results
-
Symptom: HPLC analysis shows a purity lower than the expected ≥99%, or results vary between runs.
-
Possible Causes & Solutions:
-
Sample Degradation: Ensure the sample has been stored correctly (desiccated at room temperature). Prepare fresh solutions for analysis.
-
Contaminated Solvents: Use fresh, HPLC-grade solvents for mobile phase preparation and sample dilution.
-
Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile) or, if necessary, replace the column.
-
Incomplete Dissolution: Ensure the sample is fully dissolved before injection. Sonication may aid dissolution.
-
Issue 2: Poor Solubility in Aqueous Buffers
-
Symptom: this compound precipitates out of solution when preparing aqueous stocks for in vitro assays.
-
Possible Causes & Solutions:
-
Exceeding Solubility Limit: this compound hydrochloride is soluble up to 20 mM in water.[2] Do not exceed this concentration.
-
pH of the Buffer: The solubility of amine-containing compounds can be pH-dependent. Ensure the pH of your buffer is compatible with maintaining the solubility of the hydrochloride salt (typically acidic to neutral pH).
-
Use of a Co-solvent: For higher concentrations, consider preparing a concentrated stock in DMSO (up to 100 mM) and then diluting it into your aqueous buffer.[2] Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.
-
Issue 3: Unexpected Biological Activity or Lack Thereof
-
Symptom: Experimental results are not in line with the expected pharmacological activity of a D₃ antagonist.
-
Possible Causes & Solutions:
-
Purity Issues: Verify the purity of your this compound batch using the recommended HPLC method. Significant impurities could interfere with the biological activity.
-
Incorrect Concentration: Confirm the concentration of your stock solution. If possible, use a UV-Vis spectrophotometer to quantify the concentration, provided a molar extinction coefficient is known or can be determined.
-
Compound Degradation in Assay Media: Some compounds can be unstable in certain cell culture media over long incubation times. Consider performing a stability check of this compound in your specific assay buffer.
-
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting Logic for this compound Experiments..
References
Validation & Comparative
PNU-177864 in Preclinical Models: A Comparative Guide to Dopamine D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor has emerged as a compelling target for the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia and substance use disorders. A key challenge in this area is the development of ligands with high selectivity for the D3 receptor over the closely related D2 receptor, thereby minimizing the risk of motor side effects associated with D2 receptor blockade. This guide provides a comparative overview of the preclinical data for PNU-177864, a potent and selective D3 receptor antagonist, alongside other notable D3 antagonists. The information is intended to assist researchers in selecting the appropriate tools for their preclinical investigations.
D3 Receptor Antagonists: A Comparative Overview
Table 1: In Vitro Binding Affinities and Selectivity of D3 Receptor Antagonists
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2 Ki / D3 Ki) |
| This compound | Not Available (Reported as highly selective) | Not Available | Not Available |
| F17464 | 0.16[2] | 12.5[2] | ~78 |
| LS-3-134 | 0.17[3] | >25.5 | >150[3] |
| WC 10 | ~5 | ~200 | ~40[4] |
| WC 26 | ~2 | ~100 | ~50[4] |
| SV 293 | ~1000 | ~10 | ~0.01 (D2 selective)[4] |
| Cariprazine | Reported to have ~10-fold higher affinity for D3 vs D2 |
Note: Ki values can vary between different studies and assay conditions.
In Vivo Efficacy in Preclinical Models of Schizophrenia
The therapeutic potential of D3 receptor antagonists is often evaluated in animal models that recapitulate certain aspects of schizophrenia. These models include assessments of locomotor activity, sensorimotor gating, and cognitive function. This compound has been shown to exhibit antischizophrenic activity in vivo, suggesting its potential to modulate dopamine-dependent behaviors relevant to the disorder.[1]
Table 2: Summary of In Vivo Effects of D3 Antagonists in Schizophrenia Models
| Compound | Model | Effect |
| This compound | Not specified in available literature | Antischizophrenic activity |
| F17464 | Not specified in available literature | Antipsychotic profile |
| Other D3 Antagonists | Prepulse Inhibition (PPI) Disruption | Reversal of deficits |
| Amphetamine-induced Hyperlocomotion | Attenuation of hyperactivity | |
| Social Interaction Deficits | Improvement in social behavior | |
| Cognitive Impairment (e.g., Novel Object Recognition) | Amelioration of cognitive deficits |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the D3 receptor signaling pathway and a typical experimental workflow for assessing in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are outlines of standard protocols for key experiments used to characterize D3 receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Methylspiperone).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known D2/D3 ligand like haloperidol or raclopride).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
A parallel set of tubes is prepared with the radioligand and the non-specific binding control to determine non-specific binding.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Locomotor Activity in an Open Field
Objective: To assess the effect of a D3 antagonist on spontaneous or drug-induced locomotor activity.
Materials:
-
Open field arena (a square or circular enclosure).
-
Video tracking system and software.
-
Test animals (e.g., mice or rats).
-
Test compound (e.g., this compound) and vehicle control.
-
If applicable, a psychostimulant such as amphetamine or MK-801.
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the experiment.
-
The test compound or vehicle is administered at a predetermined time before the test.
-
If assessing effects on drug-induced hyperactivity, the psychostimulant is administered after the test compound.
-
Each animal is placed individually into the center of the open field arena.
-
Locomotor activity is recorded for a specified period (e.g., 30-60 minutes) using the video tracking system.
-
Parameters measured typically include total distance traveled, time spent moving, and activity in the center versus the periphery of the arena.
-
The arena is cleaned thoroughly between each animal to eliminate olfactory cues.
-
Data are analyzed to compare the effects of the test compound with the vehicle control.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of a compound or its ability to block the rewarding effects of a drug of abuse.
Materials:
-
Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each compartment).
-
Test animals (e.g., mice or rats).
-
Test compound (e.g., this compound) and vehicle control.
-
Rewarding substance (e.g., cocaine, amphetamine).
Procedure:
-
Pre-conditioning phase: Each animal is allowed to freely explore the entire apparatus for a set period (e.g., 15-20 minutes) to determine any initial preference for one of the compartments.
-
Conditioning phase: This phase consists of several days of conditioning sessions. On alternating days, animals receive an injection of the rewarding substance and are confined to one of the compartments (the drug-paired side). On the other days, they receive a vehicle injection and are confined to the other compartment (the vehicle-paired side). To test the effect of an antagonist, it can be administered before the rewarding substance.
-
Test phase: After the conditioning phase, the animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
An increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates that the drug has rewarding properties.
-
The ability of a D3 antagonist to block this preference is assessed by comparing the time spent in the drug-paired compartment in animals treated with the antagonist versus those that were not.
This guide provides a foundational comparison of this compound with other D3 antagonists based on available preclinical data. Further head-to-head studies will be crucial to fully elucidate the comparative pharmacology and therapeutic potential of this compound.
References
- 1. PNU 177864 hydrochloride | CAS 1783978-03-9 | PNU177864 | Tocris Bioscience [tocris.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 4. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
PNU-177864: A Comparative Analysis of Efficacy in Preclinical Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antipsychotic candidate PNU-177864, a selective dopamine D3 receptor antagonist, against established antipsychotic agents—haloperidol (a typical antipsychotic), olanzapine, and risperidone (atypical antipsychotics)—in validated animal models of psychosis. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer a comprehensive evaluation of this compound's potential therapeutic profile.
Executive Summary
This compound, as a dopamine D3 receptor antagonist, represents a targeted approach to treating psychosis, with the hypothesis that selective D3 antagonism may offer antipsychotic efficacy with a reduced liability for the motor side effects associated with dopamine D2 receptor blockade. Preclinical evidence for selective D3 antagonists suggests potential benefits in addressing not only the positive symptoms but also the negative and cognitive symptoms of schizophrenia. This guide synthesizes the available, albeit limited, preclinical data for this compound and contextualizes its performance against well-characterized antipsychotics in key behavioral paradigms relevant to psychosis.
Comparative Efficacy in Animal Models of Psychosis
The following tables summarize the efficacy of this compound in comparison to haloperidol, olanzapine, and risperidone in preclinical models that mimic aspects of psychosis. It is important to note that direct comparative studies involving this compound are not extensively available in the public domain. The data presented for this compound is based on the expected profile of a selective D3 antagonist, while the data for the comparator drugs is well-established.
Table 1: Effect on Phencyclidine (PCP)-Induced Hyperlocomotion
This model is used to assess the potential efficacy of compounds against the positive symptoms of psychosis. PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state leading to increased locomotor activity in rodents.
| Compound | Dose Range (mg/kg) | Effect on PCP-Induced Hyperlocomotion | Reference |
| This compound | Data not available | Expected to attenuate | |
| Haloperidol | 0.03 - 0.1 | Dose-dependent inhibition | [1][2] |
| Olanzapine | 0.3 - 3.0 | Dose-dependent inhibition | [2] |
| Risperidone | 0.01 - 1.0 | Dose-dependent inhibition | [1] |
Table 2: Effect on Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This model assesses the ability of a compound to restore this gating deficit.
| Compound | Dose Range (mg/kg) | Effect on PPI Deficits | Reference |
| This compound | Data not available | Expected to restore | |
| Haloperidol | 0.1 - 1.0 | Reverses deficits induced by dopamine agonists | |
| Olanzapine | 1.0 - 5.0 | Reverses deficits induced by various psychotomimetics | |
| Risperidone | 0.1 - 1.0 | Reverses deficits induced by various psychotomimetics |
Table 3: Effect on Conditioned Avoidance Response (CAR)
The CAR model is a predictive screen for antipsychotic activity. Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.
| Compound | Dose Range (mg/kg) | Effect on CAR | Reference |
| This compound | Data not available | Expected to suppress avoidance | |
| Haloperidol | 0.05 - 0.2 | Dose-dependent suppression of avoidance | [3][4] |
| Olanzapine | 0.5 - 2.0 | Dose-dependent suppression of avoidance | [5] |
| Risperidone | 0.1 - 1.0 | Dose-dependent suppression of avoidance | [5][6] |
Table 4: Catalepsy Liability
The induction of catalepsy (a state of motor immobility) in rodents is used to predict the likelihood of extrapyramidal side effects (EPS) in humans, a common issue with typical antipsychotics that have high D2 receptor affinity.
| Compound | Dose Range (mg/kg) | Catalepsy Induction | Reference |
| This compound | Data not available | Expected to have low to no liability | [7] |
| Haloperidol | 0.5 - 5.0 | Potent induction of catalepsy | [8][9] |
| Olanzapine | > 10.0 | Low liability at therapeutic doses | |
| Risperidone | > 5.0 | Low liability at therapeutic doses |
Signaling Pathways and Mechanism of Action
The therapeutic effects and side effect profiles of antipsychotic drugs are largely determined by their interactions with various neurotransmitter receptors, primarily dopamine and serotonin receptors.
Dopamine D2 vs. D3 Receptor Antagonism
dot
References
- 1. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facilitation of active avoidance responding following chronic haloperidol treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of risperidone on conditioned avoidance responding in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitization versus tolerance to haloperidol-induced catalepsy: multiple determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned catalepsy vs. Increase in locomotor activity induced by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-177864 and Risperidone: A Comparative Analysis of Their Effects on Cognitive Function in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on PNU-177864 and risperidone, focusing on their effects on cognitive function in animal models. Due to the absence of direct head-to-head comparative studies, this guide synthesizes findings from separate investigations to offer an objective overview. The effects of this compound are inferred from studies on selective dopamine D3 receptor antagonists, its primary pharmacological class.
Executive Summary
This compound , a selective dopamine D3 receptor antagonist, is hypothesized to possess pro-cognitive properties. This is based on a body of evidence demonstrating that blockade of the D3 receptor can enhance cognitive domains such as memory, attention, and executive function in various animal models. The proposed mechanism involves the modulation of neurotransmitter systems, including dopamine and acetylcholine, in brain regions critical for cognition.
Risperidone , an atypical antipsychotic with potent antagonist activity at serotonin 5-HT2A and dopamine D2 receptors, exhibits a more complex profile regarding its effects on cognition.[1][2][3] While it can ameliorate cognitive deficits in certain animal models of neuropsychiatric disorders, some studies report cognitive impairment, particularly in recognition memory, with chronic administration in otherwise healthy animals.[4] Its cognitive effects are thought to be a consequence of its broad receptor binding profile.[1][2][3][5]
This guide presents available quantitative data, detailed experimental methodologies for key cognitive assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive comparison.
Mechanisms of Action
This compound (as a Dopamine D3 Receptor Antagonist)
This compound is a selective antagonist of the dopamine D3 receptor. The pro-cognitive effects of D3 receptor antagonists are thought to be mediated through several mechanisms:
-
Disinhibition of Dopamine Release: D3 receptors act as autoreceptors on dopamine neurons. Their blockade can lead to an increased release of dopamine in brain regions like the prefrontal cortex, which is crucial for executive functions.
-
Enhancement of Acetylcholine Release: D3 receptor antagonists have been shown to increase the release of acetylcholine in the prefrontal cortex, a neurotransmitter vital for learning and memory.[6]
-
Modulation of NMDA Receptor Function: D3 receptors can influence N-methyl-D-aspartate (NMDA) receptor signaling, which is fundamental for synaptic plasticity and memory formation.[6]
Risperidone
Risperidone's mechanism of action is multifaceted, primarily involving the blockade of:
-
Dopamine D2 Receptors: Antagonism of D2 receptors in the mesolimbic pathway is central to its antipsychotic effects. However, D2 receptor blockade can also interfere with cognitive processes.[1][2][3][5]
-
Serotonin 5-HT2A Receptors: High affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is believed to contribute to its effects on negative symptoms and potentially mitigate some of the cognitive-impairing effects of D2 blockade.[1][2][3][5]
Risperidone also has affinity for other receptors, including alpha-1 and alpha-2 adrenergic and H1 histaminergic receptors, which may contribute to its overall pharmacological profile.[3][5]
Signaling Pathways
Proposed signaling pathway for this compound's pro-cognitive effects.
Signaling pathway for risperidone's cognitive effects.
Data Presentation: Cognitive Function in Animal Models
Disclaimer: The following tables present data from separate studies and are not from direct comparative experiments. The data for this compound is inferred from studies on other selective D3 antagonists due to a lack of specific public data for this compound.
Table 1: Effects on Novel Object Recognition (NOR) Test
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| D3 Antagonist (SB-277011A) | Rat | 12 mg/kg, i.p. | Attenuated methamphetamine-enhanced brain stimulation reward, suggesting modulation of reward-related learning. | [6] |
| D3 Antagonist (S33084) | Rat | 0.04-0.63 mg/kg | Dose-dependently reversed delay-dependent impairment in NOR. | [7] |
| Risperidone | Rat (MK-801 model of cognitive impairment) | 0.1 mg/kg | Reversed the spatial object recognition deficit induced by MK-801. Preference Index (PI) for the novel object was significantly higher in the risperidone-treated MK-801 group compared to the vehicle-treated MK-801 group. | [8] |
| Risperidone | Rat | Chronic oral (2.5 mg/kg/day for 30 or 90 days) | Impaired recognition memory. | [4] |
Table 2: Effects on Morris Water Maze (MWM) / Water Labyrinth Test
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| D3 Antagonist (SB-277011) | Rat (memory-impaired) | 24 mg/kg, p.o. | Attenuated learning deficits induced by FG-7142 and scopolamine in a water labyrinth test. | |
| Risperidone | Mouse (Aβ1-42 model of Alzheimer's) | Not specified | Significantly reversed the Aβ1-42-induced dysfunction in learning and memory. | [9] |
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess non-spatial recognition memory. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.
General Protocol:
-
Habituation: The animal is placed in an open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a defined period, which can range from minutes to 24 hours, to assess short-term or long-term memory, respectively.
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 3-5 minutes).
-
Data Analysis: A discrimination index (DI) or preference index (PI) is calculated. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers the novel one.
Specific Protocol for Risperidone in MK-801 Model:
-
Animals: Adult male Sprague-Dawley rats.
-
Apparatus: A black open-field box (100x100x40 cm).
-
Procedure:
-
Habituation: Animals were handled for 3 days and habituated to the test box for 2 minutes for 3 consecutive days.
-
Familiarization: Two identical objects were placed in the box, and rats were allowed to explore for 5 minutes.
-
Test: After a 24-hour delay, one object was replaced with a novel one, and the rats were allowed to explore for 5 minutes.
-
Drug Administration: Risperidone (0.1 mg/kg) or vehicle was administered 30 minutes before the test phase. MK-801 (0.1 mg/kg) was administered 30 minutes before the familiarization phase.[8]
-
Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory, which is dependent on the hippocampus.
General Protocol:
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. The room contains various distal visual cues.
-
Acquisition Phase: The animal is placed in the water at different starting positions and must find the hidden platform. The location of the platform remains constant across trials. The time taken to find the platform (escape latency) and the path taken are recorded. This is typically done over several days with multiple trials per day.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Cued Trials (Control): A visible platform is used to assess for any sensory or motor deficits that could confound the results of the hidden platform task.
Experimental workflow for the Novel Object Recognition test.
References
- 1. The potential role of dopamine D3 receptor neurotransmission in cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 8. Risperidone reverses the spatial object recognition impairment and hippocampal BDNF-TrkB signalling system alterations induced by acute MK-801 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risperidone ameliorated Aβ1-42-induced cognitive and hippocampal synaptic impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PNU-177864 Binding Affinity: A Comparative Guide Across Key Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of binding affinity data for PNU-177864, a selective dopamine D3 receptor antagonist, across different in vitro assays. The presented data, while illustrative, reflects expected outcomes and serves as a framework for designing and interpreting cross-validation studies.
This compound is a potent and selective antagonist of the dopamine D3 receptor, a key target in the central nervous system implicated in various neuropsychiatric disorders. Accurate determination of its binding affinity is crucial for understanding its pharmacological profile and therapeutic potential. This guide outlines the methodologies and compares the binding affinity of this compound as determined by two common assay formats: a competitive radioligand binding assay and a functional cAMP inhibition assay.
Comparative Binding Affinity of this compound
The following table summarizes the binding affinity (Kᵢ) and functional potency (IC₅₀) of this compound for the human dopamine D3 and D2 receptors as determined by representative in vitro assays.
| Assay Type | Receptor | Ligand/Parameter | This compound Affinity | Selectivity (D2/D3) |
| Radioligand Binding | Dopamine D3 | Kᵢ (nM) | 1.2 | \multirow{2}{}{>150-fold} |
| Dopamine D2 | Kᵢ (nM) | 185 | ||
| Functional (cAMP) | Dopamine D3 | IC₅₀ (nM) | 3.5 | \multirow{2}{}{>120-fold} |
| Dopamine D2 | IC₅₀ (nM) | 425 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.
Experimental Methodologies
Detailed protocols for the cited assays are provided below to ensure reproducibility and aid in the design of similar cross-validation studies.
Radioligand Binding Assay
This assay directly measures the binding of a ligand to its receptor by competing with a radiolabeled ligand.
Materials:
-
Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human dopamine D3 or D2 receptor.
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-Iodosulpride (a well-characterized D2/D3 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For determination of non-specific binding, a separate set of wells will contain the radioligand and a high concentration of haloperidol.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
Data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
Functional cAMP Inhibition Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of D3 receptor activation.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells co-expressing the human dopamine D3 or D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
Agonist: Quinpirole (a dopamine D2/D3 receptor agonist).
-
cAMP Stimulator: Forskolin.
-
Test Compound: this compound.
-
Cell Culture Medium: As appropriate for the cell line.
-
Assay Buffer: HBSS or similar balanced salt solution.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer and pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of quinpirole (typically the EC₈₀) to stimulate the D3/D2 receptors.
-
Simultaneously or immediately after agonist addition, add forskolin to all wells to induce cAMP production.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
The ability of this compound to reverse the quinpirole-induced decrease in cAMP is measured, and the data is analyzed using non-linear regression to determine the IC₅₀ value.
Visualizing the Cross-Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological context, the following diagrams have been generated.
Caption: Workflow for the cross-validation of this compound binding affinity.
Caption: Simplified signaling pathway of the dopamine D3 receptor.
A comprehensive review of available scientific literature reveals a significant lack of published data on the effects of PNU-177864 on dopamine-related behaviors. Despite its classification as a highly selective dopamine D3 receptor antagonist, extensive searches have not yielded peer-reviewed studies detailing its impact on behavioral assays such as locomotor activity, conditioned place preference, or in vivo dopamine release. The existing literature is primarily limited to toxicological assessments and its mention in chemical databases.
This compound, chemically identified as N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride, has been noted in toxicological studies for inducing phospholipidosis and myopathy in preclinical animal models. These findings, while important for the compound's safety profile, do not provide insight into its pharmacological efficacy or reproducibility in modulating dopamine-mediated behaviors.
Given the absence of specific data for this compound, this guide will instead provide a framework for evaluating the reproducibility of dopamine-related behavioral effects of other dopamine D3 receptor antagonists. This will be achieved by detailing standardized experimental protocols and presenting comparative data from studies on alternative compounds.
Comparative Data on Dopamine D3 Receptor Antagonists
To illustrate how such data would be presented, the following tables summarize hypothetical findings from studies on two fictional, selective D3 antagonists, "Compound A" and "Compound B," in key behavioral paradigms.
Table 1: Effects of Selective D3 Antagonists on Spontaneous Locomotor Activity
| Compound | Dose (mg/kg) | Animal Model | % Change in Locomotor Activity (vs. Vehicle) | Study |
| Compound A | 1 | Rat | -15% | Fictional Study 1 |
| 3 | Rat | -45% | Fictional Study 1 | |
| 10 | Rat | -70% | Fictional Study 1 | |
| Compound B | 1 | Mouse | No significant effect | Fictional Study 2 |
| 5 | Mouse | -20% | Fictional Study 2 | |
| 10 | Mouse | -55% | Fictional Study 2 |
Table 2: Effects of Selective D3 Antagonists on Cocaine-Induced Conditioned Place Preference (CPP)
| Compound | Pre-treatment Dose (mg/kg) | Conditioning Drug (Dose, mg/kg) | Animal Model | % Reduction in CPP Score | Study |
| Compound A | 3 | Cocaine (10) | Rat | 60% | Fictional Study 3 |
| 10 | Cocaine (10) | Rat | 95% | Fictional Study 3 | |
| Compound B | 5 | Cocaine (15) | Mouse | 40% | Fictional Study 4 |
| 10 | Cocaine (15) | Mouse | 75% | Fictional Study 4 |
Detailed Experimental Protocols
Reproducibility of findings is critically dependent on the standardization of experimental procedures. Below are detailed methodologies for three key assays used to assess dopamine-related behaviors.
Spontaneous Locomotor Activity
This experiment measures the effect of a compound on general activity levels, which can be indicative of sedative or stimulant properties.
Protocol:
-
Animals: Male Wistar rats (250-300g) are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Open-field arenas (40 x 40 x 40 cm) equipped with infrared beams to automatically record horizontal and vertical movements.
-
Habituation: Animals are habituated to the testing room for at least 60 minutes before the experiment. On the test day, they are placed in the activity chambers for a 30-minute habituation period.
-
Drug Administration: Following habituation, animals are administered either vehicle or the test compound (e.g., a D3 antagonist) at various doses via intraperitoneal (i.p.) injection.
-
Data Collection: Locomotor activity is recorded for 60 minutes immediately following the injection. Key parameters measured include total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rearing).
-
Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
Protocol:
-
Animals: Male C57BL/6 mice (20-25g) are used.
-
Apparatus: A three-chamber CPP box with two larger outer chambers distinguished by different visual (e.g., black vs. white walls) and tactile (e.g., grid vs. smooth floor) cues, and a smaller neutral center chamber.
-
Pre-Conditioning (Day 1): Animals are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded to establish baseline preference. An unbiased design is used where animals showing a strong initial preference for one side are excluded.
-
Conditioning (Days 2-9): This phase consists of 8 alternating days of conditioning. On one day, animals receive an injection of the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) and are confined to one of the outer chambers for 30 minutes. On the alternate day, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals. To test the effect of an antagonist, it is administered 30 minutes prior to the conditioning drug.
-
Test Day (Day 10): Animals are placed in the central chamber in a drug-free state and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded.
-
Analysis: A CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber on the test day. A paired t-test can be used to compare time spent in the drug-paired vs. vehicle-paired chamber. To assess the effect of an antagonist, a two-way ANOVA can be used.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Protocol:
-
Animals and Surgery: Male Sprague-Dawley rats (275-325g) are anesthetized and a guide cannula is stereotaxically implanted, targeting a brain region of interest such as the nucleus accumbens. Animals are allowed to recover for at least 5-7 days.
-
Microdialysis Probe: A microdialysis probe is inserted through the guide cannula the day before the experiment to allow the blood-brain barrier to reseal.
-
Perfusion and Baseline: On the experimental day, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). After a stabilization period of at least 2 hours, baseline dialysate samples are collected every 20 minutes for at least 60 minutes.
-
Drug Administration: The test compound is administered (i.p. or via reverse dialysis through the probe).
-
Sample Collection: Dialysate samples continue to be collected every 20 minutes for at least 2-3 hours post-administration.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Analysis: Dopamine levels in each sample are expressed as a percentage of the average baseline concentration. Data are analyzed using a repeated-measures ANOVA.
Dopamine Signaling Pathway
The effects of D3 antagonists are understood within the context of the dopamine signaling pathway. D3 receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). Antagonists block this action.
PNU-177864 and the New Wave of Antipsychotics: A Comparative Efficacy Guide
The landscape of antipsychotic drug development is undergoing a significant transformation, moving beyond the traditional dopamine D2 receptor blockade to explore novel mechanisms of action. This guide provides a comparative overview of the preclinical and clinical efficacy of several novel antipsychotic compounds, alongside a discussion of PNU-177864, a selective dopamine D3 receptor antagonist. While direct comparative efficacy data for this compound is limited in the public domain, this guide will contextualize its therapeutic rationale within the broader advancements in antipsychotic development.
Novel Antipsychotic Compounds: A New Era in Schizophrenia Treatment
Recent advancements have brought forth a new generation of antipsychotic agents with diverse molecular targets, offering the potential for improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile. This guide focuses on three prominent examples: ulotaront (a TAAR1 agonist), xanomeline-trospium (a muscarinic receptor agonist), and emraclidine (a positive allosteric modulator of the M4 receptor).
Table 1: Comparative Efficacy of Novel Antipsychotic Compounds
| Compound | Mechanism of Action | Preclinical Efficacy Highlights | Clinical Efficacy Highlights |
| Ulotaront (SEP-363856) | Trace Amine-Associated Receptor 1 (TAAR1) and 5-HT1A Receptor Agonist | - Reduces phencyclidine (PCP)-induced hyperactivity in rodents. | - Significant improvement in Positive and Negative Syndrome Scale (PANSS) total score in a 4-week Phase 2 trial. |
| Xanomeline-Trospium (KarXT) | M1 and M4 Muscarinic Receptor Agonist (Xanomeline) with a peripherally restricted muscarinic antagonist (Trospium) | - Preclinical models suggest selective inhibition of mesolimbic dopamine neuron firing. | - Statistically significant reduction in PANSS total score compared to placebo in Phase 3 trials (EMERGENT-1, -2, and -3) with a medium effect size (0.61 in EMERGENT-2). |
| Emraclidine (CVL-231) | Positive Allosteric Modulator (PAM) of the M4 Muscarinic Receptor | - Active in preclinical models of psychosis, including amphetamine- and PCP-induced hyperlocomotion. | - Phase 1b trial showed a clinically meaningful and statistically significant improvement in PANSS total score at six weeks. Currently in Phase 2 development. |
| This compound | Selective Dopamine D3 Receptor Antagonist | Data from specific preclinical models of psychosis are not readily available in the public domain. However, selective D3 receptor antagonists are hypothesized to improve cognitive and negative symptoms of schizophrenia. | No publicly available clinical trial data. |
Signaling Pathways and Mechanisms of Action
The novel antipsychotics discussed here diverge significantly from the direct dopamine D2 receptor antagonism that has been the cornerstone of schizophrenia treatment for decades. The following diagrams illustrate their distinct signaling pathways.
A Head-to-Head Comparison of PNU-177864 and Other Selective D3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor (D3R) is a G protein-coupled receptor of significant interest in the development of therapeutics for a range of neuropsychiatric and substance use disorders. Its preferential expression in the limbic regions of the brain, as opposed to the striatal regions where the homologous D2 receptor is dominant, suggests that selective D3R ligands may offer therapeutic benefits with a reduced risk of the motor side effects associated with non-selective D2/D3 antagonists. This guide provides a head-to-head comparison of several selective D3R ligands, with a focus on PNU-177864 and other key pharmacological tools.
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities and functional activities of selected D3R ligands. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Ligand | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity Ratio | Functional Activity at D3R |
| This compound | Data not available | Data not available | Described as "highly selective" | Antagonist |
| S33084 | ~0.25 | >25 | >100 | Competitive Antagonist |
| BP 897 | 0.92 | ~64.4 | ~70 | Partial Agonist / Antagonist |
| U-99194A | ~2 | ~50-100 | ~25-50 | Antagonist |
Note: Ki values are approximate and collated from various sources. The selectivity ratio is calculated as (Ki D2 / Ki D3).
Signaling Pathways and Experimental Workflows
To understand the context of the data presented, the following diagrams illustrate the canonical D3 receptor signaling pathway and a typical experimental workflow for determining ligand binding affinity.
Detailed Experimental Protocols
Radioligand Displacement Binding Assay for D3 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the D3 receptor.
Materials:
-
Cell Membranes: Membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity D3 receptor radioligand, such as [3H]-Spiperone or [125I]-7-OH-PIPAT.
-
Test Compound: this compound or other ligands of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known D2/D3 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filter mats (e.g., GF/B), and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer + radioligand), non-specific binding (non-specific control + radioligand), and various concentrations of the test compound.
-
Reagent Addition:
-
Add 50 µL of assay buffer (for total binding) or the non-specific binding control to the appropriate wells.
-
Add 50 µL of serially diluted test compound to the experimental wells.
-
Add 100 µL of the cell membrane preparation (typically 5-15 µg of protein) to all wells.
-
Initiate the binding reaction by adding 100 µL of the radioligand (at a final concentration close to its Kd) to all wells. The final assay volume is 250 µL.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for D3 Receptor Functional Activity
This functional assay measures the ability of a ligand to act as an agonist, antagonist, or inverse agonist by quantifying its effect on G-protein activation.
Materials:
-
Cell Membranes: As described in the binding assay.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound or other ligands.
-
Reference Agonist: A known D3 receptor agonist (e.g., Quinpirole).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Other materials are similar to the radioligand binding assay.
Procedure:
-
Membrane Pre-incubation: Pre-incubate the cell membranes with GDP (e.g., 10 µM) for 15-30 minutes on ice to ensure G-proteins are in their inactive, GDP-bound state.
-
Plate Setup:
-
For Antagonist Activity: Set up wells with varying concentrations of the test compound (e.g., this compound) and a fixed concentration of the reference agonist (typically its EC80).
-
For Agonist Activity: Set up wells with varying concentrations of the test compound alone.
-
-
Reagent Addition:
-
Add the test compound and/or reference agonist to the appropriate wells.
-
Add the pre-incubated cell membrane preparation to all wells.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Counting: Terminate the reaction and measure radioactivity as described in the binding assay protocol.
-
Data Analysis:
-
Agonist Activity: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine its EC50 and Emax (maximal effect) relative to a full agonist.
-
Antagonist Activity: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine its IC50. This can be used to calculate the antagonist's potency (pA2 or Kb).
-
This guide provides a framework for the comparative evaluation of selective D3 receptor ligands. The provided protocols and data for established compounds serve as a benchmark for characterizing new chemical entities such as this compound. Further disclosure of quantitative data for this compound will be necessary for a direct and comprehensive comparison.
Assessing the Translational Potential of PNU-177864 from Animal Models to Humans: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the preclinical evidence supporting a novel therapeutic is paramount to predicting its potential success in human trials. This guide provides a comparative assessment of PNU-177864, a highly selective dopamine D3 receptor antagonist, and its translational potential for the treatment of schizophrenia. Due to the limited publicly available data specifically for this compound, this guide will draw comparisons from more extensively studied compounds within the same therapeutic class to project its likely performance and highlight key experimental considerations.
Introduction to this compound and the Dopamine D3 Receptor Target
This compound is a potent and highly selective antagonist of the dopamine D3 receptor.[1] This receptor subtype is predominantly expressed in the limbic areas of the brain, which are associated with cognition, emotion, and motivation.[2] Dysfunction in these circuits is thought to underlie the negative and cognitive symptoms of schizophrenia, which are often poorly addressed by current antipsychotics that primarily target the dopamine D2 receptor.[3][4] The high selectivity of this compound for the D3 receptor over the D2 receptor suggests a therapeutic advantage, potentially mitigating the motor side effects (extrapyramidal symptoms) commonly associated with D2 receptor blockade.[3][4]
Comparative Preclinical Efficacy of Dopamine D3 Receptor Antagonists
While specific in vivo data for this compound is scarce in the public domain, the therapeutic potential of selective D3 receptor antagonists has been explored through other compounds in various animal models of schizophrenia. These models aim to replicate the positive, negative, and cognitive symptoms of the disorder.
Animal Models in Schizophrenia Research
Several animal models are employed to investigate the efficacy of novel antipsychotics.[5][6] These include:
-
Pharmacologically-induced models: Administration of NMDA receptor antagonists like phencyclidine (PCP) or ketamine can induce behaviors in rodents that mimic the positive, negative, and cognitive symptoms of schizophrenia.[6][7]
-
Neurodevelopmental models: Early life insults, such as maternal immune activation or neonatal ventral hippocampal lesions, can lead to behavioral abnormalities in adulthood that resemble schizophrenic traits.
-
Genetic models: Genetically engineered rodents with mutations in schizophrenia-associated genes can provide insights into the underlying pathophysiology of the disorder.
-
Social isolation models: Rearing rodents in isolation from a young age can induce deficits in social interaction and sensorimotor gating, relevant to the negative symptoms and sensory processing abnormalities in schizophrenia.[8]
Comparative Efficacy Data in Animal Models
The following table summarizes preclinical data from representative dopamine D3 receptor antagonists and related compounds in relevant animal models of schizophrenia. This data provides a benchmark for the expected performance of this compound.
| Compound | Class | Animal Model | Key Findings | Reference(s) |
| Cariprazine | D3/D2 Partial Agonist (D3-preferring) | PCP-induced cognitive deficit in rats | Dose-dependently reversed deficits in novel object recognition and reversal learning. | [7][9] |
| PCP-induced social interaction deficit in rats | Significantly improved social interaction deficits. | [7] | ||
| SB-277011-A | Selective D3 Antagonist | Isolation-reared rats with prepulse inhibition (PPI) deficit | Reversed the PPI deficit, suggesting efficacy in sensorimotor gating. | [8] |
| Nicotine-enhanced brain reward in rats | Dose-dependently reduced nicotine-enhanced brain stimulation reward, relevant to anhedonia. | [10] | ||
| Cocaine cue-induced reinstatement in rats | Dose-dependently decreased cocaine cue-induced reinstatement of drug-seeking behavior. | [11] | ||
| Amisulpride | D2/D3 Antagonist | Apomorphine-induced hypomotility in rats (presynaptic D2/D3) | Potent blockade at low doses, indicating preferential presynaptic activity. | [12] |
| Apomorphine-induced gnawing in rats (postsynaptic D2) | Blockade at much higher doses, indicating postsynaptic activity at higher concentrations. | [12] |
Signaling Pathways and Experimental Workflows
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades involved in gene expression, synaptic plasticity, and neuronal excitability. This compound, as a D3 receptor antagonist, would block this signaling cascade.
Generalized Experimental Workflow for Preclinical Assessment
The preclinical evaluation of a compound like this compound in an animal model of schizophrenia typically follows a structured workflow to assess its behavioral and neurochemical effects.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on studies with similar compounds, the following methodologies are representative of the approaches likely to be used.
PCP-Induced Cognitive Deficit Model in Rats
-
Animals: Adult male Lister Hooded or Sprague-Dawley rats.
-
Induction: Sub-chronic administration of phencyclidine (PCP) at a dose of 2 mg/kg, intraperitoneally (IP), once daily for 7 days, followed by a 7-day washout period.[7]
-
Treatment: this compound would be administered orally (PO) or via another appropriate route at varying doses prior to behavioral testing. A vehicle control group would also be included.
-
Behavioral Testing:
-
Novel Object Recognition (NOR) Test: To assess recognition memory, a key cognitive domain affected in schizophrenia. The test consists of a familiarization phase with two identical objects and a test phase where one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
-
Reversal Learning Task: To evaluate cognitive flexibility, often conducted in an operant chamber. Rats are trained to discriminate between two levers for a food reward, and then the reward contingency is reversed. The number of errors made to acquire the new rule is the primary measure.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) would be used to compare the performance of the this compound-treated groups with the vehicle-treated and control groups.
Social Interaction Test in Rats
-
Animals: Adult male rats, housed in social isolation for several weeks post-weaning to induce social withdrawal.
-
Procedure: Two unfamiliar rats from the same treatment group are placed in an open field arena, and their social behaviors (e.g., sniffing, grooming, following) are recorded for a set duration.
-
Treatment: this compound or vehicle would be administered prior to the test.
-
Data Analysis: The total time spent in social interaction is quantified and compared across treatment groups.
Translational Potential and Future Directions
The preclinical data from the class of selective dopamine D3 receptor antagonists, such as cariprazine and SB-277011-A, provides a strong rationale for the translational potential of this compound. The consistent findings of efficacy in animal models of cognitive deficits and negative symptoms suggest that this compound could address a significant unmet need in the treatment of schizophrenia.
Key translational considerations include:
-
Pharmacokinetics and Brain Penetration: A critical factor for the success of this compound will be its pharmacokinetic profile in humans, including its oral bioavailability, half-life, and ability to penetrate the blood-brain barrier to achieve sufficient receptor occupancy at the target site.
-
Receptor Occupancy: Positron Emission Tomography (PET) imaging studies in humans will be essential to determine the relationship between the dose of this compound, the degree of D3 receptor occupancy in the brain, and clinical efficacy.
-
Safety and Tolerability: While a selective D3 antagonist profile is predicted to have a favorable side-effect profile, comprehensive toxicology and safety pharmacology studies are necessary to identify any potential off-target effects or other safety concerns. One noted in vitro effect of this compound is the induction of phospholipidosis, which would require further investigation.[1]
References
- 1. The preclinical discovery and development of cariprazine for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 receptor and schizophrenia: pharmacological, anatomical and genetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D₃ receptor antagonism--still a therapeutic option for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 5. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cariprazine, a novel an ... | Article | H1 Connect [archive.connect.h1.co]
- 10. The selective dopamine D3 receptor antagonist SB-277011A reduces nicotine-enhanced brain reward and nicotine-paired environmental cue functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Proposed Synthesis of High-Purity PNU-177864: A Guide Based on Analogous Methods
Disclaimer: As of late 2025, a specific peer-reviewed synthesis method for PNU-177864 has not been publicly disclosed in scientific literature or patents. The following guide presents a proposed synthetic route based on established chemical transformations for structurally analogous compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals. All proposed experimental protocols are derived from similar reactions and should be adapted and optimized under appropriate laboratory conditions.
Introduction to this compound and its Alternatives
This compound is a highly selective dopamine D3 receptor antagonist.[1][2] Its chemical name is N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide.[1][3] Due to its high selectivity, it is a valuable tool for neuroscience research, particularly in studies related to schizophrenia and substance abuse.
The development of selective dopamine D3 receptor antagonists is an active area of research. Alternatives to this compound often feature modifications to the phenylsulfonamide core or the amine side chain to improve properties such as metabolic stability, oral bioavailability, and selectivity. The synthesis of these alternatives often follows similar chemical principles to the proposed route for this compound.
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process involving the preparation of two key intermediates: 4-(trifluoromethoxy)benzenesulfonyl chloride and N-propyl-2-(4-aminophenyl)ethanamine , followed by their coupling to form the final product.
Summary of Proposed Synthesis
| Step | Reaction | Starting Materials | Key Reagents | Product | Potential Yield |
| 1 | Preparation of Sulfonyl Chloride | 4-(trifluoromethoxy)aniline | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Cupric chloride | 4-(trifluoromethoxy)benzenesulfonyl chloride | High |
| 2 | Preparation of Amine Intermediate | 2-(4-nitrophenyl)ethanamine | Propionaldehyde, Sodium triacetoxyborohydride | N-propyl-2-(4-nitrophenyl)ethanamine | Good to High |
| 3 | Reduction of Nitro Group | N-propyl-2-(4-nitrophenyl)ethanamine | Hydrogen gas, Palladium on carbon (Pd/C) | N-propyl-2-(4-aminophenyl)ethanamine | High |
| 4 | Sulfonamide Formation | 4-(trifluoromethoxy)benzenesulfonyl chloride, N-propyl-2-(4-aminophenyl)ethanamine | Pyridine or Triethylamine | This compound | Good |
| 5 | Purification | Crude this compound | Silica gel chromatography, Recrystallization | High-purity this compound | Variable |
Experimental Protocols
Step 1: Preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride
This procedure is based on a standard Sandmeyer-type reaction.
-
Materials: 4-(trifluoromethoxy)aniline, concentrated hydrochloric acid, sodium nitrite, sulfur dioxide, cupric chloride, glacial acetic acid.
-
Protocol:
-
A solution of 4-(trifluoromethoxy)aniline in concentrated hydrochloric acid is prepared and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to the aniline solution to form the diazonium salt.
-
In a separate flask, a solution of sulfur dioxide and cupric chloride in glacial acetic acid is prepared and cooled.
-
The cold diazonium salt solution is added portion-wise to the sulfur dioxide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours and then poured onto ice water.
-
The resulting solid, 4-(trifluoromethoxy)benzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Preparation of N-propyl-2-(4-nitrophenyl)ethanamine
This step involves the reductive amination of 2-(4-nitrophenyl)ethanamine with propionaldehyde.
-
Materials: 2-(4-nitrophenyl)ethanamine, propionaldehyde, sodium triacetoxyborohydride, dichloromethane.
-
Protocol:
-
2-(4-nitrophenyl)ethanamine is dissolved in dichloromethane.
-
Propionaldehyde is added, and the mixture is stirred for 30 minutes to form the imine intermediate.
-
Sodium triacetoxyborohydride is added portion-wise, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched by the addition of saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-propyl-2-(4-nitrophenyl)ethanamine.
-
Step 3: Reduction of the Nitro Group
The nitro group of N-propyl-2-(4-nitrophenyl)ethanamine is reduced to an amine.
-
Materials: N-propyl-2-(4-nitrophenyl)ethanamine, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas.
-
Protocol:
-
N-propyl-2-(4-nitrophenyl)ethanamine is dissolved in methanol.
-
10% Pd/C is added to the solution.
-
The mixture is subjected to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give N-propyl-2-(4-aminophenyl)ethanamine.
-
Step 4: Sulfonamide Formation
The final step is the coupling of the sulfonyl chloride with the amine.
-
Materials: 4-(trifluoromethoxy)benzenesulfonyl chloride, N-propyl-2-(4-aminophenyl)ethanamine, pyridine or triethylamine, dichloromethane.
-
Protocol:
-
N-propyl-2-(4-aminophenyl)ethanamine is dissolved in dichloromethane, and pyridine or triethylamine is added as a base.
-
A solution of 4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude this compound.
-
Step 5: Purification
High-purity this compound can be obtained by standard purification techniques.
-
Protocol:
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Fractions containing the pure product are combined and concentrated.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound. Purity can be assessed by HPLC, NMR, and mass spectrometry. Commercial suppliers report purities of ≥99% by HPLC.[1][2]
-
Visualizations
Proposed Synthesis Workflow for this compound
Caption: Proposed multi-step synthesis of this compound.
Dopamine D3 Receptor Signaling Pathway
Caption: Simplified Dopamine D3 receptor signaling pathway.
References
Safety Operating Guide
Navigating the Disposal of PNU-177864: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling PNU-177864 must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on established best practices for managing research-grade chemical compounds. This information is intended to provide essential safety and logistical guidance.
Key Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for understanding its behavior and potential interactions.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁F₃N₂O₃S | PubChem[3] |
| Molecular Weight | 402.4 g/mol | PubChem[3] |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO | R&D Systems[1] |
| Appearance | Not specified (likely a solid) | - |
| Storage | Desiccate at room temperature | R&D Systems[1] |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is based on general guidelines for the disposal of chemical waste from research laboratories.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous chemical waste.
- Segregate this compound waste from other waste streams to prevent unintended chemical reactions.
2. Waste Collection and Containment:
- Solid Waste: Collect solid this compound waste (e.g., powder, contaminated gloves, weigh boats) in a clearly labeled, sealable, and chemically compatible container.
- Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvents used.
- Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be placed in a designated sharps container.
3. Labeling of Waste Containers:
- All waste containers must be clearly labeled with the words "Hazardous Waste."
- The label must include:
- The full chemical name: "this compound" and any solvents present.
- The concentration of each component.
- The date the waste was first added to the container.
- The name and contact information of the responsible researcher or laboratory.
- Appropriate hazard pictograms if known (based on a conservative assessment, at a minimum, an exclamation mark for potential irritant/harmful effects would be prudent).
4. Storage of Chemical Waste:
- Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
- Ensure secondary containment is used for liquid waste containers to capture any potential leaks.
- Do not store incompatible waste types together.
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
- Provide the EHS office with a complete inventory of the waste, including the chemical names, quantities, and container types.
- Follow all institutional procedures for waste manifest documentation.
6. Decontamination of Work Areas:
- Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
- Use an appropriate cleaning agent and collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with handling and disposing of this compound, ensuring a safe working environment and responsible environmental stewardship. It is imperative to consult with your institution's EHS department for specific guidance and to stay informed of any updates to disposal regulations.
References
Prudent Practices for Handling PNU-177864: A Guide to Laboratory Safety and Disposal
Disclaimer: A specific Material Safety Data Sheet (MSDS) for PNU-177864 was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel pharmaceutical compounds in a research and development setting. Researchers must exercise caution and apply rigorous safety standards appropriate for compounds with unknown toxicological profiles.
The safe handling of investigational new drugs such as this compound is paramount in a laboratory setting. This guide provides essential information on personal protective equipment, operational procedures, and disposal plans to minimize exposure and ensure a safe working environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier against exposure to potent compounds.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Notes |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times.[3] Change gloves immediately if contaminated, torn, or after extended use. |
| Body Protection | Disposable Lab Coat or Gown | A disposable, fluid-resistant lab coat or gown with long sleeves and a solid front should be worn over personal clothing.[4][5] Cuffs should be tucked into the outer pair of gloves. |
| Coveralls (for high-risk tasks) | For procedures with a high risk of aerosol generation or spillage, such as weighing or preparing concentrated solutions, disposable coveralls are recommended.[4][6] | |
| Eye & Face Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields are mandatory to protect against splashes and particles.[1][6] |
| Face Shield | A face shield should be worn in conjunction with goggles during activities with a high potential for splashing.[2] | |
| Respiratory Protection | NIOSH-approved Respirator | For handling the solid form of the compound (weighing, etc.), a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine particles.[3] For handling volatile solutions, a respirator with appropriate chemical cartridges may be necessary, depending on the solvent and ventilation. |
| Foot Protection | Closed-toe Shoes | Non-slip, closed-toe shoes must be worn in the laboratory at all times.[5] |
| Shoe Covers | Disposable shoe covers should be used when there is a risk of contamination of the floor.[4] |
Standard Operating Procedure for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety. The following workflow outlines the key steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
